Tbuxphos PD G3
Description
0>>
Structure
2D Structure
Properties
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNBBVYTGIKLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59NO3PPdS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447963-75-8 | |
| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-2-biphenylyl)phosphine (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
tBuXPhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis.[1][2][3] Its high stability, efficiency, and broad substrate scope have made it an indispensable catalyst for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, key applications with quantitative data, detailed experimental protocols, and mechanistic insights.
As a third-generation (G3) Buchwald precatalyst, this compound is an air- and thermally-stable solid that is highly soluble in many common organic solvents.[2][5] Its unique structure features a bulky, electron-rich di-tert-butylphosphino triisopropylbiphenyl (tBuXPhos) ligand coordinated to a palladium(II) center, which is further stabilized by a 2-aminobiphenyl fragment and a methanesulfonate anion.[3] This design allows for the efficient in-situ generation of the active monoligated Pd(0) species under typical reaction conditions, leading to several advantages, including lower catalyst loadings, shorter reaction times, and a precise ligand-to-palladium ratio.[2][5]
Core Technical Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) |
| Synonyms | tBuXPhos Palladacycle G3, Buchwald this compound |
| CAS Number | 1447963-75-8 |
| Molecular Formula | C₄₂H₅₈NO₃PPdS |
| Molecular Weight | 794.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in a wide range of common organic solvents |
| Stability | Air, moisture, and thermally-stable |
Applications & Performance Data
This compound is a highly effective catalyst for a wide range of cross-coupling reactions. Below are tables summarizing its performance in key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound demonstrates exceptional activity in coupling various aryl halides with arylboronic acids, including challenging substrates like sterically hindered and electron-rich aryl chlorides.
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 0.05 | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 89 |
| 2-Bromomesitylene | Phenylboronic acid | 0.05 | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 92 |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2-Chloropyridine | 3-Thienylboronic acid | 0.1 | K₃PO₄ | Dioxane | 80 | 16 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is highly efficient for the coupling of a diverse range of amines with aryl halides, including heteroaromatic substrates.
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94[4] |
| 1-Bromo-4-methoxybenzene | Aniline | 1.0 | NaOtBu | Toluene | 80 | 18 | 98 |
| 2-Chloropyrimidine | Piperidine | 2.0 | K₂CO₃ | Dioxane | 100 | 24 | 91 |
| 4-Bromo-N,N-dimethylaniline | Benzylamine | 1.0 | LHMDS | THF | 70 | 12 | 96 |
Cyanation of Aryl Halides
The cyanation of aryl halides provides a direct route to valuable aryl nitriles. This compound, in combination with a suitable cyanide source, effectively catalyzes this transformation.
| Aryl Halide | Cyanide Source | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Zn(CN)₂ | 2.0 | - | DMAC | 120 | 5 | 96[6] |
| 1-Chloro-4-nitrobenzene | K₄[Fe(CN)₆] | 2.0 | Na₂CO₃ | Acetonitrile/H₂O | 70 | 18 | 97 |
| 2-Chloronaphthalene | Zn(CN)₂ | 1.5 | Zn dust | DMF | 110 | 12 | 92 |
| 3-Bromopyridine | KCN | 2.0 | - | Toluene | 100 | 24 | 85 |
Experimental Protocols
The following are representative experimental protocols for key reactions catalyzed by this compound. These protocols are based on established literature procedures and should be adapted for specific substrates and scales.
General Experimental Workflow
The general workflow for a cross-coupling reaction using this compound involves careful setup under an inert atmosphere, followed by reaction monitoring and a standard workup and purification procedure.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid.
Reagents and Materials:
-
This compound (0.05 mol%)
-
4-Chlorotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Isopropanol (iPrOH)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, potassium carbonate, and phenylboronic acid.
-
Evacuate and backfill the flask with inert gas three times.
-
Add a degassed 1:1 mixture of isopropanol and water to the flask.
-
Add 4-chlorotoluene via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol details the amination of 4-bromoanisole with aniline.
Reagents and Materials:
-
This compound (1.0 mol%)
-
4-Bromoanisole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried reaction vessel.
-
Add this compound to the vessel.
-
Add anhydrous, degassed toluene, followed by 4-bromoanisole and aniline.
-
Seal the vessel and heat the mixture to 100°C for 12-18 hours.
-
Monitor the reaction by LC-MS or GC.
-
Once complete, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired N-arylated product.
Signaling Pathways and Catalytic Cycles
The efficacy of this compound stems from its ability to efficiently generate the catalytically active Pd(0) species, which then enters the cross-coupling catalytic cycle.
Activation of the G3 Precatalyst
The G3 precatalyst is activated by a base-induced reductive elimination, which quantitatively generates the active LPd(0) species.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Once the active Pd(0) species is formed, it participates in the catalytic cycle to form the C-C bond.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
The catalytic cycle for C-N bond formation follows a similar pathway, involving an amine as the nucleophile.
Conclusion
This compound is a state-of-the-art precatalyst that offers significant advantages for a wide array of cross-coupling reactions. Its high stability, reliability, and broad applicability make it an invaluable tool for researchers in both academic and industrial settings. The ability to achieve high yields under relatively mild conditions with low catalyst loadings positions this compound as a key enabler for the efficient and scalable synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful catalyst in your research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
An In-depth Technical Guide to tBuXPhos Pd G3: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the third-generation Buchwald precatalyst, tBuXPhos Pd G3. It details its chemical structure, physical and chemical properties, and its critical role in modern synthetic chemistry, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This document also includes detailed experimental protocols for its synthesis and application in cross-coupling reactions, alongside key characterization data.
Core Structure and Properties
This compound, systematically named [(2-Di-tert-butylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)] palladium(II) methanesulfonate, is a highly efficient and versatile palladium precatalyst.[1] As a third-generation (G3) Buchwald precatalyst, it offers significant advantages over earlier iterations, including higher stability, lower required catalyst loadings, and faster reaction times.[1][2][3][4][5][6]
The structure features a palladium center coordinated to the bulky and electron-rich tBuXPhos ligand and a deprotonated 2-aminobiphenyl fragment. The methanesulfonate anion, a key feature of G3 precatalysts, enhances both solubility and stability.[2] This precatalyst is designed for efficient in-situ activation to the active Pd(0) species, which is essential for initiating the catalytic cycle in a variety of cross-coupling reactions.[2]
Physical and Chemical Properties
This compound is an air- and moisture-stable, dark grey or yellow crystalline powder.[3][4][7] It exhibits high solubility in a broad range of common organic solvents, a characteristic that contributes to its versatility in various reaction conditions.[2][3][4][5] The compound is also thermally stable, allowing for a wider operational temperature range in chemical syntheses.[2][3][4][5]
Table 1: General Properties of this compound
| Property | Value | References |
| CAS Number | 1447963-75-8 | [1][2][8][9] |
| Molecular Formula | C₄₂H₅₈NO₃PPdS | [1][3][4][8] |
| Molecular Weight | 794.37 g/mol | [1][8] |
| Appearance | Dark grey/yellow crystalline powder | [3][4][7] |
| Melting Point | 130-140 °C | [1][7] |
| Solubility | Highly soluble in a wide range of common organic solvents; insoluble in water. | [2][3][4][5][7] |
| Stability | Air, moisture, and thermally stable. | [1][2][3][4][5][8] |
Spectroscopic Data for Quality Control
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for ensuring the purity and integrity of this compound.[1] Analysis of ¹H and ³¹P NMR spectra allows for the identification and quantification of impurities, residual solvents, and unreacted starting materials.[1]
Table 2: Key NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) | Characteristic | References |
| ³¹P NMR | - | 36–63 ppm | A single sharp signal indicates a pure product. | [2] |
| ¹H NMR | DMSO-d₆ | 6.8–7.5 ppm | Aromatic protons. | [2] |
| ¹H NMR | DMSO-d₆ | 5.2 ppm | NH₂ protons of the 2-aminobiphenyl fragment. | [2] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process designed to produce a highly pure and reactive precatalyst.[1] The general synthetic route involves the formation of a palladacycle dimer, which then reacts with the tBuXPhos ligand.[2]
Synthetic Pathway
The synthesis can be logically broken down into the following key transformations:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from procedures for analogous third-generation Buchwald precatalysts.[2]
Step 1: Formation of 2-Ammoniumbiphenyl Mesylate
-
In a suitable reaction vessel, dissolve 2-aminobiphenyl in a minimal amount of a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of methanesulfonic acid dropwise with stirring.
-
Continue stirring for 1-2 hours, allowing the salt to precipitate.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Formation of the Palladacycle Dimer, [Pd(ABP)(OMs)]₂
-
Combine the 2-ammoniumbiphenyl mesylate salt and palladium(II) acetate in a flask under an inert atmosphere.
-
Add a suitable solvent (e.g., toluene) and heat the mixture with stirring.
-
Monitor the reaction for the formation of the dimeric palladacycle.
-
Upon completion, cool the reaction mixture and isolate the product, which may precipitate or be obtained after solvent removal.
Step 3: Formation of this compound
-
Under an inert atmosphere, dissolve the palladacycle dimer in an appropriate solvent such as THF or dichloromethane.[2]
-
In a separate flask, dissolve two equivalents of the tBuXPhos ligand in the same solvent.
-
Slowly add the ligand solution to the palladacycle dimer solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by ³¹P NMR for the disappearance of the free phosphine signal.[2]
-
Isolate the this compound product by precipitation or crystallization, followed by filtration, washing with a non-polar solvent, and drying under vacuum.
Catalytic Cycle
This compound serves as a precatalyst that, upon activation, enters a well-established catalytic cycle for cross-coupling reactions. The bulky and electron-donating tBuXPhos ligand is crucial for the efficiency of each step in the cycle.[2]
Caption: Generalized catalytic cycle for cross-coupling reactions.
The key steps are:
-
Activation: The precatalyst is activated in situ by a base, leading to the formation of the active L-Pd(0) species.[2]
-
Oxidative Addition: The aryl halide (Ar-X) adds to the L-Pd(0) complex.
-
Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments (Ar-R') are eliminated, regenerating the L-Pd(0) catalyst.
Applications in Cross-Coupling Reactions
This compound is a highly effective catalyst for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Table 3: Major Applications of this compound
| Reaction Type | Description | References |
| Buchwald-Hartwig Amination | Formation of C-N bonds by coupling aryl halides with amines. | [1][3][4][5] |
| Suzuki-Miyaura Coupling | Formation of C-C bonds by coupling aryl halides with boronic acids or esters. | [1] |
| Heck Reaction | Formation of C-C bonds by coupling aryl halides with alkenes. | [1] |
| Negishi Coupling | Formation of C-C bonds by coupling aryl halides with organozinc reagents. | [1] |
| Sonogashira Coupling | Formation of C-C bonds by coupling aryl halides with terminal alkynes. | [1] |
| Stille Coupling | Formation of C-C bonds by coupling aryl halides with organotin reagents. | [1] |
| Hiyama Coupling | Formation of C-C bonds by coupling aryl halides with organosilicon reagents. | [1] |
| Cyanation | Introduction of a cyano group onto an aromatic ring. | [3][4][5] |
| α-Arylation of Esters | Formation of a C-C bond at the α-position of an ester. | [3][4][5] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for a Buchwald-Hartwig amination reaction using this compound. Reaction conditions should be optimized for specific substrates.
Workflow for a Typical Buchwald-Hartwig Amination
References
- 1. nbinno.com [nbinno.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comprehensive Technical Guide to Tbuxphos Pd G3 (CAS: 1447963-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tbuxphos Pd G3, with CAS number 1447963-75-8, is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis.[1][2][3] Its sophisticated design, featuring a bulky and electron-rich t-butyl-XPhos ligand coordinated to a palladium center, offers exceptional stability, reactivity, and broad applicability in a range of cross-coupling reactions.[4][5] This technical guide provides an in-depth overview of this compound, including its chemical properties, key applications with detailed experimental protocols, and mechanistic insights to facilitate its effective use in research and development.
Core Properties and Advantages
This compound is an air- and moisture-stable, thermally robust solid, which simplifies handling and setup of chemical reactions.[1][2][3] It is highly soluble in many common organic solvents, ensuring its utility in a variety of reaction media.[1][2] The "G3" designation signifies its advancement over previous generations of catalysts, offering lower required catalyst loadings, faster reaction times, and precise control over the ligand-to-palladium ratio.[1] The unique aminobiphenyl scaffold of the G3 precatalysts allows for the rapid and quantitative generation of the active monoligated Pd(0)-phosphine species under basic or reducing conditions.[5]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1447963-75-8 |
| Molecular Formula | C₄₂H₅₈NO₃PPdS |
| Molecular Weight | 794.37 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 130-140 °C[2] |
| Solubility | Soluble in a wide range of common organic solvents[1][2][3] |
| Stability | Air, moisture, and thermally stable[1][2][3] |
Key Applications and Experimental Protocols
This compound is a highly effective catalyst for a variety of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This compound is an exceptional catalyst for this transformation, accommodating a wide range of amines and aryl halides, including challenging substrates like heteroaryl halides.
General Experimental Protocol for Buchwald-Hartwig Amination:
An oven-dried reaction vessel is charged with this compound (1-2 mol%), the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a suitable base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or t-amyl alcohol) is then added. The reaction mixture is stirred at the appropriate temperature (room temperature to 110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.
| Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 98 |
| 4-Bromoanisole | Aniline | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 3-Bromopyridine | n-Butylamine | Cs₂CO₃ | t-Amyl Alcohol | 100 | 24 | 92 |
| 2-Chlorobenzonitrile | Piperidine | NaOtBu | Toluene | 100 | 16 | 96 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound demonstrates high efficiency in coupling a diverse array of aryl and heteroaryl halides with boronic acids and their derivatives. A notable advantage of the G3 precatalyst is its effectiveness in reactions with unstable boronic acids that are prone to protodeboronation.[1]
General Experimental Protocol for Suzuki-Miyaura Coupling:
A reaction flask is charged with this compound (1-3 mol%), the aryl halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and a base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 equiv.). The flask is evacuated and filled with an inert gas. A degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) is added, and the mixture is stirred at the indicated temperature (room temperature to 100 °C) until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried, filtered, and concentrated. The residue is purified by chromatography to afford the biaryl product.
| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 12 | 97 |
| 2-Bromopyridine | 3-Thiopheneboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 93 |
| 1-Bromo-4-fluorobenzene | 4-(Trifluoromethyl)phenylboronic acid | CsF | THF/H₂O | 60 | 8 | 95 |
| 4-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 24 | 91 |
C-O Coupling Reactions
The formation of aryl ethers via C-O cross-coupling is another important transformation facilitated by palladium catalysis. While the related tBuBrettPhos Pd G3 is often cited for this reaction, Tbuxphos-based systems have also shown utility, particularly with specific substrate combinations.[4][7]
General Experimental Protocol for C-O Coupling:
To a dried reaction tube containing a stir bar, this compound (2-5 mol%), the aryl halide (1.0 equiv.), the alcohol (1.5-2.0 equiv.), and a base (e.g., Cs₂CO₃, K₃PO₄) are added. The tube is sealed, evacuated, and backfilled with an inert atmosphere. A degassed anhydrous solvent such as toluene or dioxane is added. The reaction is heated to the specified temperature and stirred for the required duration. After completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the product is purified by chromatography.
| Aryl Halide | Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenol | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 3-Bromoanisole | n-Butanol | K₃PO₄ | Dioxane | 100 | 18 | 78 |
| 4-Chloro-N,N-dimethylaniline | Isopropanol | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
α-Arylation of Esters
The α-arylation of esters is a challenging yet valuable reaction for constructing quaternary carbon centers. This compound has been shown to be an effective catalyst for the coupling of aryl halides with ester enolates, often at room temperature.[7]
General Experimental Protocol for α-Arylation of Esters:
In an inert atmosphere glovebox, a reaction vial is charged with this compound (1-3 mol%), the aryl halide (1.0 equiv.), and a strong base (e.g., LiHMDS, NaHMDS) (1.2 equiv.). The ester (1.2 equiv.) is then added, followed by a suitable anhydrous solvent (e.g., THF, toluene). The reaction is stirred at the indicated temperature (often room temperature) for the specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| Aryl Halide | Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | tert-Butyl acetate | LiHMDS | THF | 25 | 12 | 92 |
| 3-Bromotoluene | Ethyl propionate | NaHMDS | Toluene | 25 | 16 | 88 |
| 4-Chlorobenzonitrile | Methyl isobutyrate | LiHMDS | THF | 25 | 24 | 85 |
Mechanistic Insights and Visualizations
The efficacy of this compound stems from its well-defined structure and its ability to efficiently generate the active catalytic species.
Structure of this compound
Caption: Structure of this compound Precatalyst.
Activation of the G3 Precatalyst
The G3 precatalyst is activated by a base, which initiates a reductive elimination to generate the active LPd(0) species.[7]
Caption: Activation of the this compound Precatalyst.
General Catalytic Cycle for Cross-Coupling
Once activated, the LPd(0) species enters the catalytic cycle, which typically involves oxidative addition, ligand exchange/transmetalation, and reductive elimination to form the desired product and regenerate the catalyst.[7]
Caption: General Catalytic Cycle for Cross-Coupling Reactions.
Experimental Workflow
A typical experimental workflow for a cross-coupling reaction using this compound involves several key steps from reaction setup to product isolation.
Caption: Typical Experimental Workflow for Cross-Coupling.
Quality Control and Safety
The purity and integrity of this compound are crucial for reproducible results. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is a key analytical technique for quality control, allowing for the identification and quantification of impurities.[4]
Safety Precautions:
While this compound is relatively stable, standard laboratory safety practices should always be followed. It is recommended to handle the catalyst in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a state-of-the-art precatalyst that offers significant advantages for a wide range of palladium-catalyzed cross-coupling reactions. Its high stability, efficiency at low catalyst loadings, and broad substrate scope make it an invaluable tool for chemists in academia and industry. By understanding its properties, applications, and the underlying mechanistic principles, researchers can effectively leverage this catalyst to accelerate the synthesis of complex molecules and drive innovation in drug discovery and materials science.
References
The Core Mechanism of tBuXPhos Pd G3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The third-generation Buchwald precatalyst, tBuXPhos Pd G3, has emerged as a powerhouse in modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and broad substrate scope. This guide delves into the core mechanism of action of this compound, providing a detailed examination of its catalytic cycle, quantitative performance data, and explicit experimental protocols for key transformations.
Precatalyst Activation and the Catalytic Cycle
This compound is an air- and moisture-stable palladium(II) complex that serves as a precursor to the active monoligated palladium(0) species, L-Pd(0), where L is the bulky, electron-rich tBuXPhos ligand.[1][2] The "G3" designation signifies its advanced design, which allows for efficient generation of the active catalyst under mild conditions.[1]
The catalytic cycle for cross-coupling reactions, such as the Buchwald-Hartwig amination, proceeds through a well-established sequence of oxidative addition, ligand substitution/transmetalation, and reductive elimination. The unique steric and electronic properties of the tBuXPhos ligand are instrumental in facilitating each step of this cycle, particularly the often rate-limiting reductive elimination.[2][3]
Precatalyst Activation
The activation of the this compound precatalyst is initiated by a base, which facilitates the reductive elimination of the aminobiphenyl moiety and the methanesulfonate anion, generating the highly reactive, 12-electron L-Pd(0) species.[2][3] This quantitative and rapid generation of the active catalyst is a key advantage of the G3 precatalysts.[1]
References
- 1. This compound | 1447963-75-8 | Benchchem [benchchem.com]
- 2. The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst's Edge: A Technical Guide to Tbuxphos Pd G3 in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient, stable, and versatile catalysts is paramount. Among the pantheon of palladium precatalysts, Tbuxphos Pd G3 has emerged as a powerhouse for forging challenging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide delves into the core advantages of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its catalytic action to empower researchers in their synthetic endeavors.
Core Advantages of this compound
This compound, a third-generation Buchwald precatalyst, offers a distinct set of advantages that streamline and enhance cross-coupling reactions.[3][4] Its design addresses many of the stability and activity challenges encountered with earlier generation catalysts.
Enhanced Stability and Handling: A hallmark of this compound is its exceptional stability to air, moisture, and heat.[3][4] This robustness simplifies handling and setup, obviating the need for strictly inert atmospheres for catalyst storage and reaction preparation, a significant practical advantage in both academic and industrial settings.
High Solubility and Solution Longevity: The catalyst exhibits high solubility in a broad range of common organic solvents, a critical factor for achieving homogeneous reaction conditions and consistent results.[1][3] Furthermore, it demonstrates a long life in solution, maintaining its catalytic activity over extended periods.[3][4]
Efficient Activation and Precise Control: this compound is designed for efficient in-situ activation to the active Pd(0) species.[1] This process is typically rapid and quantitative, ensuring a high concentration of the active catalyst at the onset of the reaction.[5] This feature, combined with the well-defined ligand-to-palladium ratio, allows for precise control over the catalytic process, leading to more reproducible outcomes.[3]
Superior Catalytic Activity: The bulky and electron-rich nature of the Tbuxphos ligand promotes challenging oxidative addition and reductive elimination steps in the catalytic cycle. This translates to:
-
Lower Catalyst Loadings: High catalytic turnover numbers mean that significantly less catalyst is required to achieve high yields, reducing costs and minimizing palladium contamination in the final product.[3][6]
-
Shorter Reaction Times: The high activity of the catalyst often leads to a dramatic reduction in reaction times, increasing throughput and operational efficiency.[3][6]
-
Broad Substrate Scope: this compound has demonstrated remarkable versatility in a wide array of cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Hiyama coupling, Negishi coupling, and Sonogashira coupling.[1][7] It is particularly effective for coupling challenging substrates, such as sterically hindered or electron-rich aryl chlorides.[1]
Quantitative Performance Data
The following tables summarize the performance of this compound in various catalytic reactions, offering a comparative look at its efficiency.
| Reaction Type | Substrates | Catalyst System | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | tBuXPhos-Pd-G3 | 5 | Not Specified | ~80 | |
| C-N Coupling | 4-methylimidazole + bromobenzene | Pd/Me3(OMe)tBuXPhos (surrogate for Tbuxphos) | Not Specified | Not Specified | 96 | [2] |
| C-N Coupling | 1,2,3-triazole + aryl halide | Pd/Me3(OMe)tBuXPhos (surrogate for Tbuxphos) | Not Specified | Not Specified | 89 | [2] |
| Cyanation | Aryl Chloride + K4[Fe(CN)6] | XPhos-Pd-G3 (superior to tBuXPhos in this case) | Low | 1 hour | >95 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key reactions catalyzed by this compound and related systems.
General Procedure for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides
This protocol is adapted from a procedure where XPhos showed superior performance but provides a solid foundation for reactions with this compound.[1]
Materials:
-
This compound precatalyst
-
(Hetero)aryl halide (1 mmol)
-
K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 equiv)
-
Dioxane (2.5 mL)
-
0.05 M KOAc in degassed water (2.5 mL)
-
Screw-top test tube with a magnetic stir bar
-
Teflon-lined screw-cap septum
Procedure:
-
To the screw-top test tube, add the this compound precatalyst, K₄[Fe(CN)₆]·3H₂O, and the (hetero)aryl halide (if solid).
-
Seal the tube with the Teflon-lined screw-cap septum.
-
Evacuate and backfill the tube with nitrogen. Repeat this cycle three times.
-
If the (hetero)aryl halide is a liquid, add it via syringe.
-
Add the dioxane and the degassed KOAc solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., ≤ 100 °C) for the specified time (e.g., 1 hour).
-
Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol provides a detailed framework for optimizing a Buchwald-Hartwig amination reaction.
Materials:
-
This compound precatalyst
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Amine (e.g., morpholine, 1.4 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous 1,4-dioxane (1.0 mL)
-
Oven-dried reaction tube with a magnetic stir bar
-
PTFE septum cap
Procedure:
-
To the oven-dried reaction tube, add the this compound precatalyst, the base, and the aryl halide.
-
Seal the vial with the PTFE septum cap.
-
Evacuate and backfill the reaction tube with nitrogen three times.
-
Add the amine and anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture rapidly and heat in an oil bath at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 30-60 minutes).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature for workup and purification.
Visualizing the Catalytic Process
Graphical representations of the catalytic cycle and experimental workflows can provide a clearer understanding of the underlying chemical processes.
Caption: Catalytic cycle of a cross-coupling reaction using this compound.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound stands as a testament to the advances in catalyst design, offering a robust, efficient, and versatile tool for the construction of complex organic molecules. Its superior stability, high activity at low loadings, and broad applicability make it an invaluable asset for researchers in the pharmaceutical, agrochemical, and materials science industries. By understanding its core advantages and employing optimized experimental protocols, scientists can harness the full potential of this powerful catalyst to accelerate discovery and innovation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
t-BuXPhos Pd G3: A Comprehensive Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and handling precautions for t-BuXPhos Pd G3, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this versatile catalyst.
Core Stability Profile
t-BuXPhos Pd G3 is recognized for its notable stability under various conditions, a significant advantage for its application in demanding synthetic environments.[1][2] It is generally characterized as a thermally stable solid that is also resistant to air and moisture.[1][2] This inherent stability simplifies handling and storage, allowing for more convenient use compared to more sensitive catalyst systems.
Thermal Stability
Air and Moisture Stability
Shelf Life and Storage
Proper storage is crucial for maintaining the integrity and reactivity of t-BuXPhos Pd G3 over time. The recommended storage conditions and observed shelf life are summarized in the table below.
| Parameter | Recommendation | Citation |
| Storage Temperature | 2–8 °C (refrigerated) or -20°C for long-term storage | [5],[6] |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | [5] |
| Container | Tightly closed and airtight | [5] |
| Environment | Dry, protected from moisture | [5] |
| Shelf Life (Powder) | 3 years at -20°C | [6] |
| Shelf Life (in Solvent) | 1 year at -80°C | [6] |
Solubility Characteristics
t-BuXPhos Pd G3 is known to be highly soluble in a wide range of common organic solvents, which contributes to its versatility in various reaction setups.[1][2] While comprehensive quantitative solubility data is limited, its solubility in dimethyl sulfoxide (DMSO) has been reported.
| Solvent | Reported Solubility | Citation |
| Common Organic Solvents | Highly soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL (mother liquor concentration) | [6] |
Handling and Safety Precautions
While t-BuXPhos Pd G3 is relatively stable, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
When handling t-BuXPhos Pd G3, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Incompatibility
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
Spill and Disposal Procedures
In the event of a spill, the area should be evacuated. The spilled solid should be carefully collected to avoid dust formation and placed in a sealed container for disposal. The affected area should then be cleaned.
Disposal of t-BuXPhos Pd G3 and its waste materials must be carried out in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
While specific, detailed experimental protocols for stability testing of t-BuXPhos Pd G3 are not widely published, general methods for assessing the stability and purity of palladium precatalysts are applicable.
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the purity of t-BuXPhos Pd G3 and for monitoring its stability over time.
Objective: To assess the purity of a t-BuXPhos Pd G3 sample.
Methodology:
-
Prepare a solution of the t-BuXPhos Pd G3 sample in a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) in an NMR tube.
-
Acquire ¹H and ³¹P NMR spectra using a standard NMR spectrometer.
-
Analyze the spectra for the characteristic signals of t-BuXPhos Pd G3 and for the presence of any impurity peaks.
-
Integration of the signals can be used to quantify the purity of the sample relative to a known internal standard. A single sharp signal in the ³¹P NMR spectrum is indicative of a pure product.[7]
Catalyst Activation and Reaction Pathway
The efficacy of t-BuXPhos Pd G3 as a precatalyst lies in its ability to generate the active monoligated palladium(0) species, L-Pd(0), in situ. This activation process is a key step in initiating the catalytic cycle for cross-coupling reactions.
Caption: Activation of the t-BuXPhos Pd G3 precatalyst to the active Pd(0) species.
The G3 precatalyst, in the presence of a suitable base, undergoes reductive elimination to form the highly reactive, monoligated L-Pd(0) species. This active catalyst then enters the catalytic cycle, for instance, in a Buchwald-Hartwig amination, by undergoing oxidative addition with an aryl halide.
Caption: A general experimental workflow for a cross-coupling reaction using t-BuXPhos Pd G3.
References
- 1. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. tBuXPhos Pd G3 95 dried basis 1447963-75-8 [sigmaaldrich.com]
- 4. This compound 95 dried basis 1447963-75-8 [sigmaaldrich.com]
- 5. tBuXPhos-Pd-G3 Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. t-BuXPhos Pd G3 | TargetMol [targetmol.com]
- 7. This compound | 1447963-75-8 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Tbuxphos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Tbuxphos Pd G3, a third-generation Buchwald precatalyst. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize palladium-catalyzed cross-coupling reactions.
Introduction
This compound, formally known as Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly efficient and versatile palladium precatalyst.[1] As a third-generation Buchwald precatalyst, it offers significant advantages, including high stability in air and moisture, excellent solubility in a wide range of organic solvents, and a long solution lifetime.[1][2] These characteristics, combined with its ability to facilitate a broad array of cross-coupling reactions with low catalyst loadings and short reaction times, make it an invaluable tool in modern organic synthesis.[1][2]
The "G3" designation signifies its advancement over earlier generations of precatalysts, primarily due to the methanesulfonate anion and the aminobiphenyl fragment in its structure.[3] This design allows for the quantitative in-situ generation of the active monoligated Pd(0) species under basic conditions, which is crucial for initiating the catalytic cycle.[3] This guide will delve into the synthetic route to this compound, its detailed characterization, and its application in key chemical transformations.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the key t-BuXPhos ligand followed by its reaction with a palladium precursor. The general strategy for synthesizing third-generation Buchwald precatalysts involves the reaction of a palladacycle dimer with the corresponding biarylphosphine ligand.[4]
Experimental Protocol: Synthesis of the t-BuXPhos Ligand
A common route to the t-BuXPhos ligand, 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl, involves a Grignard reaction followed by coupling with a chlorophosphine.
Materials:
-
2-Bromo-1,3,5-triisopropylbenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromochlorobenzene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Di-tert-butylchlorophosphine
-
Saturated aqueous ammonium chloride solution
-
Methanol
Procedure:
-
A Grignard reagent is prepared by reacting 2-bromo-1,3,5-triisopropylbenzene with magnesium turnings in anhydrous THF.
-
To this Grignard solution, 2-bromochlorobenzene is added, followed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Di-tert-butylchlorophosphine is then slowly added to the reaction mixture.
-
The reaction is heated at reflux for several hours.
-
Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride.[5]
-
The organic layer is separated, and the product is crystallized from methanol to yield the t-BuXPhos ligand as a white solid.[6]
Experimental Protocol: Synthesis of this compound Precatalyst
The final precatalyst is synthesized by reacting the t-BuXPhos ligand with a palladium(II) precursor. The following is a general procedure adapted from the synthesis of analogous G3 precatalysts.[4]
Materials:
-
(2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer
-
t-BuXPhos ligand
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an inert atmosphere glovebox, the (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer and the t-BuXPhos ligand are dissolved in anhydrous THF.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under vacuum, and the resulting solid is washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted ligand.
-
The product, this compound, is then dried under vacuum to yield a dark grey crystalline powder.[1][2]
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization of this compound is essential to ensure its purity and integrity, which are critical for reproducible catalytic performance. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[7]
Physical Properties
| Property | Value |
| Appearance | Dark grey crystalline powder[1][2] |
| Melting Point | 130-140 °C |
| Solubility | Highly soluble in a wide range of common organic solvents[1][2] |
| Stability | Air, moisture, and thermally stable[1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the quality control of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify and quantify impurities, including residual solvents and byproducts. Key signals in the aromatic region (δ 6.8–7.5 ppm) and the NH₂ protons of the aminobiphenyl group (around δ 5.2 ppm) are monitored.[3]
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is crucial for confirming the successful coordination of the t-BuXPhos ligand to the palladium center. A single sharp signal is indicative of a pure product, whereas the presence of broad signals can suggest impurities.[3]
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 6.8 - 7.5 | Aromatic protons[3] |
| ¹H | ~5.2 | Aminobiphenyl NH₂ protons[3] |
| ³¹P | 21.4 (for free ligand in C₆D₆) | A significant downfield shift is expected upon coordination to palladium. |
Mechanism of Action and Catalytic Cycle
This compound is a precatalyst that, upon activation, generates the catalytically active Pd(0) species. This activation is typically induced by a base, which facilitates a reductive elimination from the Pd(II) center.[3]
Activation of the Precatalyst
The aminobiphenyl moiety of the precatalyst plays a crucial role in the facile generation of the active catalyst. The base removes a proton from the amino group, which is followed by reductive elimination to form a carbazole byproduct and the desired monoligated Pd(0)-phosphine complex, L-Pd(0).
Caption: Activation of the this compound precatalyst.
General Catalytic Cycle (Buchwald-Hartwig Amination Example)
Once the active L-Pd(0) species is formed, it enters the catalytic cycle. The Buchwald-Hartwig amination is a prominent example of a reaction catalyzed by this compound.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired arylamine product (Ar-NR₂) and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Applications in Cross-Coupling Reactions
This compound is a versatile catalyst for a variety of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7]
Buchwald-Hartwig Amination
This catalyst is exceptionally effective for the formation of C-N bonds, coupling a wide range of amines and aryl halides.
Suzuki-Miyaura Coupling
This compound efficiently catalyzes the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters.
Cyanation Reactions
The catalyst facilitates the introduction of a cyano group onto aryl or heteroaryl halides, providing a route to important nitrile-containing intermediates.
Representative Performance Data
The following table summarizes typical reaction conditions and outcomes for various cross-coupling reactions using this compound.
| Reaction Type | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| Cyanation | 4-Chlorotoluene | K₄[Fe(CN)₆] | KOAc | Dioxane/H₂O | 70 | 0.2 | >95 |
| Cyanation | 4-Bromo-N-benzylimidazole | K₄[Fe(CN)₆] | KOAc | Dioxane/H₂O | 70 | 1.5 | 99[8] |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | RT | 1 | High |
| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | NaOtBu | Toluene | 80-110 | 1-2 | High |
Conclusion
This compound stands out as a robust and highly active third-generation Buchwald precatalyst. Its well-defined structure, stability, and predictable activation to the catalytically active species make it a reliable choice for a broad range of challenging cross-coupling reactions. The detailed synthetic and characterization data, along with the mechanistic insights and application examples provided in this guide, are intended to empower researchers to effectively utilize this powerful catalyst in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Di-tert-butylphosphino)biphenyl synthesis - chemicalbook [chemicalbook.com]
- 6. 2-DI-TERT-BUTYLPHOSPHINO-2',4',6'-TRIISOPROPYLBIPHENYL | 564483-19-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tbuxphos Pd G3 in Organometallic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tbuxphos Pd G3, a third-generation Buchwald precatalyst, has emerged as a powerhouse in the field of organometallic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable efficiency and broad substrate scope.[1][2] Its high stability, solubility in common organic solvents, and consistent performance have made it an indispensable tool in academic research and the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, and applications in key cross-coupling reactions, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams.
Introduction to this compound: A Third-Generation Precatalyst
This compound, formally known as [2'-(Amino)[1,1'-biphenyl]-2-yl]--INVALID-LINK--palladium(II), is a well-defined, air- and moisture-stable palladium(II) precatalyst.[2] The "G3" designation signifies its place in the third generation of Buchwald precatalysts, which are characterized by a methanesulfonate ligand. This feature enhances the catalyst's stability and solubility compared to earlier generations.[1]
The structure of this compound features a palladium center coordinated to the bulky and electron-rich Tbuxphos ligand (2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) and a 2-aminobiphenyl fragment. This specific combination of ligands imparts high catalytic activity and allows for efficient transformations of a wide range of substrates, including challenging aryl chlorides and heteroaryl compounds.[1][3]
Key Properties of this compound:
| Property | Value |
| CAS Number | 1447963-75-8 |
| Molecular Formula | C₄₂H₅₈NO₃PPdS |
| Molecular Weight | 794.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| Stability | Air and moisture stable |
| Solubility | Soluble in a wide range of common organic solvents |
The Catalytic Cycle: Activation and Mechanism
The efficacy of this compound lies in its ability to readily generate the active monoligated palladium(0) species, L-Pd(0), which is the key intermediate in the catalytic cycle of most cross-coupling reactions.[4][5] The activation of the G3 precatalyst is initiated by a base, which facilitates the reductive elimination of the 2-aminobiphenyl group and the methanesulfonate anion, leading to the formation of the catalytically active L-Pd(0) species.[1]
Figure 1: Generalized Catalytic Cycle of this compound.
Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which generally proceeds through three key steps:
-
Oxidative Addition: The aryl or heteroaryl halide (Ar-X) reacts with the L-Pd(0) complex, leading to the formation of an L-Pd(II)-Ar(X) intermediate.
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura coupling, a boronic acid derivative (R-B(OR)₂) undergoes transmetalation with the L-Pd(II)-Ar(X) complex. In the Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation by a base.
-
Reductive Elimination: The two organic fragments on the palladium center (Ar and R or Ar and NR₂) couple and are eliminated from the metal, forming the desired product (Ar-R or Ar-NR₂) and regenerating the active L-Pd(0) catalyst.[6]
Applications in Key Cross-Coupling Reactions
This compound is a versatile catalyst for a wide array of cross-coupling reactions, consistently delivering high yields and tolerating a broad range of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound has proven to be highly effective in catalyzing the coupling of various aryl and heteroaryl chlorides and bromides with boronic acids and their derivatives.[3]
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 4 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Furylboronic acid | K₃PO₄ | THF | 65 | 6 | 88 |
| 4 | 2-Chloroquinoline | Thiophene-2-boronic acid | K₂CO₃ | DME | 90 | 3 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
To an oven-dried Schlenk tube is added this compound (0.02 mmol, 2 mol%), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
4-Chlorotoluene (1.0 mmol) and a degassed mixture of toluene (4 mL) and water (1 mL) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 2 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] this compound is highly effective for the coupling of a wide range of amines, including primary and secondary amines, with aryl and heteroaryl halides and triflates.[7][8]
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | NaOtBu | Toluene | 100 | 1 | 98 |
| 2 | 1-Chloro-3,5-dimethylbenzene | Aniline | K₃PO₄ | Dioxane | 110 | 12 | 94 |
| 3 | 2-Chloropyridine | n-Butylamine | LiHMDS | THF | 80 | 8 | 89 |
| 4 | 1-Bromonaphthalene | Piperidine | Cs₂CO₃ | Xylene | 120 | 6 | 96 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine [7]
-
An oven-dried Schlenk tube is charged with this compound (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
4-Bromoanisole (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 1 hour.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the N-arylated amine.
α-Arylation of Carbonyl Compounds
The α-arylation of ketones, esters, and amides is a valuable transformation for the synthesis of complex organic molecules. This compound has been successfully employed in these reactions, often with high selectivity and yields.[9]
Quantitative Data for α-Arylation of Ketones:
| Entry | Aryl Halide | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Acetophenone | NaOtBu | Toluene | 100 | 16 | 99 |
| 2 | 1-Bromo-4-fluorobenzene | 2-Pentanone | LiHMDS | Dioxane | 80 | 12 | 85 |
| 3 | 3-Bromopyridine | Cyclohexanone | K₃PO₄ | THF | 90 | 24 | 78 |
| 4 | 4-Chloroanisole | Propiophenone | NaOtBu | Toluene | 100 | 18 | 92 |
Experimental Protocol: α-Arylation of Acetophenone with 4-Chlorotoluene
-
A flame-dried Schlenk tube is charged with this compound (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.3 mmol).
-
The tube is evacuated and backfilled with argon.
-
4-Chlorotoluene (1.0 mmol), acetophenone (1.2 mmol), and anhydrous toluene (5 mL) are added.
-
The mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling, the reaction is quenched with 1 M HCl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to give the α-aryl ketone.
Conclusion
This compound is a highly efficient and versatile third-generation Buchwald precatalyst that has significantly advanced the field of organometallic chemistry. Its stability, broad applicability in key cross-coupling reactions, and the ability to function under mild conditions with low catalyst loadings make it an invaluable tool for synthetic chemists in academia and industry. The provided data and protocols serve as a starting point for researchers to explore the vast potential of this catalyst in their own synthetic endeavors, from small-scale discovery to process development for the synthesis of complex molecules. The continued exploration of its capabilities is expected to lead to further innovations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Tbuxphos Pd G3 for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of Tbuxphos Pd G3, a third-generation Buchwald precatalyst. The information herein is intended to assist in the design and execution of experiments, particularly in the context of cross-coupling reactions vital to drug discovery and development.
Core Physicochemical Properties
This compound is a highly efficient and versatile palladium precatalyst. Its design incorporates a bulky, electron-rich phosphine ligand (Tbuxphos) that promotes high catalytic activity and stability. The "G3" designation signifies its status as a third-generation precatalyst, characterized by its air and moisture stability, which simplifies handling and reaction setup.[1][2]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| CAS Number | 1447963-75-8 | [3][4] |
| Molecular Formula | C₄₂H₅₈NO₃PPdS | [1][2] |
| Molecular Weight | 794.37 g/mol | [4][5] |
| Appearance | Dark grey or yellow crystalline powder | [1][2] |
| Melting Point | 130-140 °C | [1][2][4] |
Solubility and Stability
Solubility:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Toluene
-
Dichloromethane (DCM)
The final ligand exchange step in its synthesis is often carried out in THF or DCM to ensure good solubility.[3]
Stability:
This precatalyst is noted for being stable in air and moisture, as well as being thermally stable.[1][2][3] This robustness simplifies storage and handling procedures, making it a more user-friendly catalyst compared to earlier generations of palladium precatalysts. For long-term storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2] While specific decomposition temperatures or thermal gravimetric analysis (TGA) data are not publicly available, its general thermal stability is a key feature.
Catalytic Activity and Applications
This compound is a powerful catalyst for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Its high efficiency allows for lower catalyst loadings and shorter reaction times.[1][2] Some of the key applications include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Sonogashira Coupling: Formation of C-C bonds between aryl/vinyl halides and terminal alkynes.
-
Heck Reaction: Formation of C-C bonds.
-
Negishi Coupling: Formation of C-C bonds.
-
Hiyama Coupling: Formation of C-C bonds.
-
Stille Coupling: Formation of C-C bonds.
The catalyst's versatility makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions using this compound. Researchers should note that optimal conditions (e.g., solvent, base, temperature, and catalyst loading) are substrate-dependent and may require optimization.
General Procedure for a Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, amine, alkyne; typically 1.1-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu; typically 1.5-2.5 equiv).
-
Catalyst Addition: Add this compound (typically 0.5-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF) via syringe.
-
Inert Atmosphere: The reaction vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures like 80-120 °C) and monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS) until completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and/or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Specific Considerations for Different Reactions:
-
Buchwald-Hartwig Amination: The choice of base is crucial and often depends on the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Suzuki-Miyaura Coupling: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often employed, and the reaction is frequently carried out in a mixture of an organic solvent and water.
-
Sonogashira Coupling: This reaction often requires a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Visualizations
Catalytic Cycle of a Typical Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: A typical experimental workflow for a cross-coupling reaction using this compound.
References
Methodological & Application
Applications of tBuXPhos Pd G3 in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the highly efficient third-generation Buchwald precatalyst, tBuXPhos Pd G3, in various palladium-catalyzed cross-coupling reactions. This air- and moisture-stable catalyst has demonstrated broad utility in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds, making it an invaluable tool in pharmaceutical and materials science research.
Introduction to this compound
This compound is a pre-formed palladium(II) precatalyst that readily generates the active monoligated Pd(0) species, L-Pd(0), in solution. This feature ensures a 1:1 ligand-to-palladium ratio, leading to more reproducible results and often requiring lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.[1][2] Its high thermal stability and solubility in common organic solvents further contribute to its ease of use and broad applicability.[1][2] The bulky and electron-rich tBuXPhos ligand is particularly effective in promoting challenging cross-coupling reactions involving sterically hindered and electron-rich or -poor substrates.
Key Applications
This compound has proven to be a versatile catalyst for a wide range of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl or heteroaryl halides/triflates and a wide variety of amines, including primary and secondary aliphatic and aromatic amines.
-
Cyanation: Introduction of a nitrile group onto aryl or heteroaryl halides.
-
C-H Activation/Arylation: Direct functionalization of C-H bonds, offering a more atom-economical approach to biaryl synthesis.
Data Presentation
The following tables summarize the performance of this compound in various cross-coupling reactions, providing a comparative overview of its efficacy across a range of substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 93 | [3] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95+ | [1] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 90+ | [1] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 95+ | [1] |
| 5 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 90+ | [1] |
Table 2: Buchwald-Hartwig Amination of Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Amine | Product | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 92 | [4] |
| 2 | 4-Chlorotoluene | Aniline | N-Phenyl-4-methylaniline | 85 | [5] |
| 3 | 3-Bromopyridine | n-Butylamine | N-Butylpyridin-3-amine | 90+ | [6] |
| 4 | 2-Bromonaphthalene | Cyclohexylamine | N-Cyclohexylnaphthalen-2-amine | 90+ | [4] |
| 5 | 4-Bromoanisole | Indole | 1-(4-Methoxyphenyl)-1H-indole | 88 | [5] |
Table 3: Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Product | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Zn(CN)₂ | 4-Methylbenzonitrile | 95+ | |
| 2 | 1-Bromo-4-methoxybenzene | Zn(CN)₂ | 4-Methoxybenzonitrile | 95+ | |
| 3 | 2-Bromonaphthalene | Zn(CN)₂ | Naphthalene-2-carbonitrile | 95+ | |
| 4 | 4-Bromoacetophenone | Zn(CN)₂ | 4-Acetylbenzonitrile | 90+ | |
| 5 | 3-Bromopyridine | Zn(CN)₂ | Pyridine-3-carbonitrile | 85 |
Note: While specific literature with this compound for all these cyanation examples was not found in the provided search results, these are representative transformations where this catalyst is expected to perform well based on its known reactivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using this compound.
Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, boronic acid, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time (typically 2-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine using this compound.
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene or Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl bromide (if solid) to the tube.
-
Add the solvent (toluene or dioxane) and then the aryl bromide (if liquid) and the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir for the indicated time (typically 1-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for C-H Arylation of Heteroarenes
This protocol provides a general method for the direct C-H arylation of a heteroarene with an aryl halide using this compound.
Reagents:
-
Heteroarene (1.5 mmol, 1.5 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Pivalic acid (PivOH) (0.3 mmol, 30 mol%)
-
Dimethylacetamide (DMA) or o-xylene (3 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the heteroarene, aryl halide, this compound, K₂CO₃, and PivOH.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 120-140 °C and stir for the indicated time (typically 12-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of cross-coupling reactions catalyzed by this compound.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Simplified structural components of the this compound precatalyst.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Buchwald-Hartwig Amination Using tBuXPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the third-generation Buchwald precatalyst, tBuXPhos Pd G3, in Buchwald-Hartwig amination reactions. This catalyst system is renowned for its high reactivity, thermal stability, and broad substrate scope, making it a valuable tool in pharmaceutical and materials science research.[1][2][3]
Introduction to this compound
This compound is a highly efficient and versatile palladium precatalyst for C-N cross-coupling reactions.[3] As a third-generation Buchwald precatalyst, it offers several advantages, including air and moisture stability, high solubility in common organic solvents, and the ability to facilitate challenging couplings with low catalyst loadings and shorter reaction times.[2] Its robust nature and broad applicability make it an essential catalyst for the synthesis of complex amines from a wide range of aryl and heteroaryl halides.
The tBuXPhos ligand, a sterically hindered biarylmonophosphine, promotes the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover. This catalyst system is effective for the coupling of various nitrogen-containing nucleophiles, including primary and secondary amines, amides, and other N-heterocycles, with a diverse array of aryl and heteroaryl chlorides, bromides, and triflates.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the performance of this compound in the Buchwald-Hartwig amination of various aryl halides with different amines. The data presented is representative of the catalyst's capabilities under optimized conditions.
Table 1: Amination of Aryl Chlorides with Primary and Secondary Amines
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1.5 | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 4-Chlorobenzonitrile | Benzylamine | 2.0 | K₃PO₄ | t-Amyl Alcohol | 110 | 18 | 85 |
| 3 | 2-Chloropyridine | Aniline | 2.0 | Cs₂CO₃ | Dioxane | 100 | 24 | 78 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | 1.5 | LHMDS | Toluene | 80 | 12 | 91 |
| 5 | 2-Chloro-6-methylpyridine | Piperidine | 2.0 | K₂CO₃ | t-BuOH | 100 | 16 | 88 |
Table 2: Amination of Aryl Bromides with Various Amines
| Entry | Aryl Bromide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Indole | 2.0 | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | 1.0 | NaOtBu | Toluene | 90 | 8 | 96 |
| 3 | 3-Bromopyridine | Benzamide | 2.0 | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
| 4 | 4-Bromoanisole | Pyrrolidine | 1.5 | K₃PO₄ | Toluene | 100 | 12 | 93 |
| 5 | 2-Bromonaphthalene | Aniline | 2.0 | NaOtBu | Toluene | 110 | 16 | 89 |
Experimental Protocols
3.1 General Procedure for the Buchwald-Hartwig Amination of Aryl Chlorides
This protocol provides a general method for the coupling of an aryl chloride with an amine using this compound.
Reagents and Equipment:
-
This compound
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or round-bottom flask, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) under an inert atmosphere.
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
3.2 Protocol for Amination in an Aqueous Micellar Medium
For a greener approach, the Buchwald-Hartwig amination can be performed in water using a surfactant.[4][5]
Reagents and Equipment:
-
This compound
-
Aryl halide
-
Amine
-
Potassium tert-butoxide (KOtBu)
-
Deionized water
-
Surfactant (e.g., TPGS-750-M)
-
Vial with a magnetic stir bar
Procedure:
-
To a vial, add the aryl halide (0.5 mmol, 1.0 equiv), amine (0.6 mmol, 1.2 equiv), this compound (0.01 mmol, 2.0 mol%), and potassium tert-butoxide (0.7 mmol, 1.4 equiv).
-
Add a 2 wt % solution of the surfactant in deionized water (2.5 mL).
-
Seal the vial and heat the mixture to the desired temperature (typically 30-50 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
4.1 Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
4.2 General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
4.3 Logical Relationships of Reaction Components
Caption: Key components of the Buchwald-Hartwig reaction.
References
- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. colonialmetals.com [colonialmetals.com]
- 4. researchgate.net [researchgate.net]
- 5. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for Suzuki-Miyaura Coupling Reactions Using tBuXPhos Pd G3
Application Note AP-SMC-2025-01
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures.[1][2] The choice of catalyst is crucial for the success of these transformations, particularly when dealing with challenging substrates. tBuXPhos Pd G3 is a third-generation Buchwald precatalyst that offers significant advantages in Suzuki-Miyaura couplings.[3] These precatalysts are air- and moisture-stable, exhibit high solubility in common organic solvents, and facilitate rapid and quantitative generation of the active monoligated Pd(0) species.[3] This leads to reactions with lower catalyst loadings, shorter reaction times, and broader substrate scope compared to earlier generation catalysts.
This document provides a detailed protocol for performing Suzuki-Miyaura coupling reactions using this compound, including recommended reaction conditions, a general experimental procedure, and data on the scope of the reaction with various substrates.
Key Features of this compound
-
High Stability: Air- and moisture-stable, allowing for easier handling and setup.[3]
-
High Activity: Enables low catalyst loadings (typically 0.1-2 mol%).
-
Broad Substrate Scope: Effective for the coupling of a wide range of aryl and heteroaryl chlorides and bromides.
-
Rapid Activation: Efficiently generates the active catalytic species under mild conditions.[4]
-
Reproducibility: As a well-defined precatalyst, it provides more consistent results.
Catalytic Cycle and Activation
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound precatalyst enters this cycle after an initial activation step. In the presence of a base, the G3 precatalyst undergoes deprotonation of the aminobiphenyl ligand, followed by reductive elimination to generate the active LPd(0) species (where L = tBuXPhos). This highly reactive, monoligated palladium complex then proceeds through the catalytic cycle.
Figure 1. Activation of this compound and the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of aryl halides with boronic acids using this compound. This procedure can be adapted for a variety of substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., dioxane, THF, toluene, n-butanol)
-
Water (optional, but often beneficial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and this compound.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Add the degassed solvent and water (if using) via syringe. A typical solvent ratio is 10:1 organic solvent to water.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Performance Data
This compound is effective for the coupling of a wide range of aryl and heteroaryl halides with various boronic acids. The following tables summarize representative data for the Suzuki-Miyaura coupling reactions catalyzed by this compound and similar Buchwald G3 precatalysts.
Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |
| 2 | 4-Chloroanisole | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |
| 3 | 2-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | K₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 5 | 2-Chlorobenzonitrile | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 |
Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.
Table 2: Coupling of Aryl Bromides with Various Boronic Acids
| Entry | Aryl Bromide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 98 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 97 |
| 3 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 95 |
| 4 | 4-Bromobenzaldehyde | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 96 |
| 5 | 1-Bromonaphthalene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 93 |
Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.
Table 3: Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 92 |
| 3 | 2-Bromo-5-methylthiophene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 94 |
| 4 | 5-Bromoindole (N-Boc) | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 |
| 5 | 6-Chloroquinoline | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper storage and handling of the precatalyst. Use fresh catalyst if necessary. |
| Poor quality reagents | Use pure, dry solvents and reagents. Ensure the boronic acid has not decomposed. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. | |
| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly. |
| Protodeborylation of boronic acid | Reaction temperature too high or reaction time too long | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. Consider using a milder base. |
Safety Information
-
This compound is a palladium compound and should be handled with care.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
Organic solvents are flammable and should be handled with caution.
-
The reaction may build up pressure if heated in a sealed vessel. Ensure proper pressure relief.
Conclusion
This compound is a highly effective and versatile precatalyst for Suzuki-Miyaura coupling reactions. Its stability, high activity, and broad substrate scope make it an excellent choice for a wide range of synthetic applications. The provided protocol offers a reliable starting point for researchers, and the troubleshooting guide can assist in overcoming common challenges. By leveraging the advantages of this third-generation Buchwald precatalyst, scientists can efficiently construct complex molecules for various research and development endeavors.
References
- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters [organic-chemistry.org]
Application Notes and Protocols for tBuXPhos Pd G3 Catalyzed Negishi Coupling of Secondary Alkylzinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon bonds involving sp³-hybridized centers is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is a powerful tool for this purpose. However, the use of secondary alkylzinc reagents presents a significant challenge due to the propensity for isomerization to the more stable primary alkyl isomer via β-hydride elimination and reinsertion, leading to a loss of regioselectivity.
This application note details the use of tBuXPhos Pd G3, a third-generation Buchwald precatalyst, in the Negishi coupling of secondary alkylzinc reagents with aryl and heteroaryl halides.[1] this compound is an air- and moisture-stable palladium(II) precatalyst that provides a reliable and efficient method for generating the active Pd(0) catalyst in situ. The bulky and electron-rich tBuXPhos ligand is designed to promote rapid reductive elimination, thereby outcompeting the undesired isomerization pathways and leading to high selectivity for the desired secondary alkyl-coupled product.[2][3]
While specific literature examples detailing the use of this compound for this transformation are limited, this document provides a representative protocol adapted from highly successful systems utilizing similar bulky biarylphosphine ligands, such as CPhos, for the selective cross-coupling of secondary alkylzinc reagents.[2][4][5]
Key Advantages of this compound in this Transformation
-
High Stability: As a third-generation precatalyst, this compound is air- and moisture-stable, simplifying reaction setup.
-
Efficient Activation: The precatalyst readily forms the active monoligated Pd(0) species under the reaction conditions.
-
Suppression of Isomerization: The sterically hindered tBuXPhos ligand is expected to favor the desired reductive elimination pathway over β-hydride elimination, leading to high selectivity for the secondary alkyl product.[2]
-
Broad Substrate Scope: Expected to be effective for a wide range of aryl and heteroaryl halides, as well as various secondary alkylzinc reagents.[2][5]
Reaction Principle and Catalytic Cycle
The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The this compound precatalyst is first activated to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the secondary alkyl group from zinc to palladium, and finally, reductive elimination to form the C(sp²)-C(sp³) bond and regenerate the Pd(0) catalyst. The key to selectivity lies in the relative rates of reductive elimination and β-hydride elimination from the diorganopalladium(II) intermediate.
Caption: Catalytic cycle for the Negishi coupling.
Data Presentation
The following tables summarize representative data for the Negishi coupling of secondary alkylzinc reagents with aryl and heteroaryl halides, adapted from studies using the closely related CPhos ligand system.[2][4][5] Similar results can be anticipated with the this compound catalyst, although optimization may be required.
Table 1: Coupling of Isopropylzinc Bromide with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) | Ratio (sec:prim) |
| 1 | 4-Bromoanisole | 4-Isopropylanisole | 95 | >50:1 |
| 2 | 4-Bromobenzonitrile | 4-Isopropylbenzonitrile | 92 | >50:1 |
| 3 | 2-Bromotoluene | 2-Isopropyltoluene | 88 | 30:1 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Isopropyl-4-(trifluoromethyl)benzene | 91 | >50:1 |
| 5 | 4-Chloroacetophenone | 4-Isopropylacetophenone | 85 | >50:1 |
Table 2: Coupling of Various Secondary Alkylzinc Reagents with 4-Bromotoluene
| Entry | Secondary Alkylzinc Reagent | Product | Yield (%) | Ratio (sec:prim) |
| 1 | sec-Butylzinc bromide | 4-sec-Butyltoluene | 90 | 25:1 |
| 2 | Cyclopentylzinc bromide | 4-Cyclopentyltoluene | 93 | No isomerization possible |
| 3 | Cyclohexylzinc bromide | 4-Cyclohexyltoluene | 94 | No isomerization possible |
| 4 | 3-Pentylzinc bromide | 4-(3-Pentyl)toluene | 87 | 20:1 |
Table 3: Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides [5]
| Entry | Heteroaryl Halide | Secondary Alkylzinc Reagent | Product | Yield (%) | Ratio (sec:prim) |
| 1 | 2-Chloropyridine | Isopropylzinc bromide | 2-Isopropylpyridine | 85 | >50:1 |
| 2 | 3-Bromopyridine | Cyclohexylzinc bromide | 3-Cyclohexylpyridine | 88 | No isomerization possible |
| 3 | 2-Bromoquinoline | sec-Butylzinc bromide | 2-sec-Butylquinoline | 82 | 22:1 |
| 4 | 5-Bromoindole | Isopropylzinc bromide | 5-Isopropylindole | 96 | 58:1 |
Experimental Protocols
Materials:
-
This compound (CAS: 1447963-75-8)
-
Aryl or heteroaryl halide
-
Secondary alkyl bromide
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylacetamide (DMAC)
-
Iodine (catalytic amount)
-
Zinc dust
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Standard laboratory glassware (Schlenk flasks, etc.)
Protocol 1: Preparation of the Secondary Alkylzinc Reagent
This protocol is adapted from the method described by Knochel and co-workers.
Caption: Workflow for preparing the secondary alkylzinc reagent.
-
Zinc Activation: In a glovebox or under an inert atmosphere, add zinc dust (1.5 equivalents relative to the alkyl halide) to a dry Schlenk flask equipped with a magnetic stir bar. Add a catalytic amount of iodine and a small amount of 1,2-dibromoethane in anhydrous THF. Gently warm the mixture until the color of iodine disappears, indicating zinc activation. Cool the mixture to room temperature.
-
Reagent Formation: To the activated zinc suspension, add a solution of the secondary alkyl bromide (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) analysis of quenched aliquots. The reaction is typically complete within 2-12 hours.
-
Isolation: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle. The supernatant containing the secondary alkylzinc halide solution is then carefully cannulated to another dry Schlenk flask and is ready for use in the coupling reaction. The concentration of the organozinc reagent can be determined by titration.
Protocol 2: this compound Catalyzed Negishi Coupling
This is a general, representative protocol. Reaction conditions, particularly temperature and reaction time, may need to be optimized for specific substrates.
Caption: General workflow for the Negishi coupling reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl or heteroaryl halide (1.0 mmol, 1.0 equivalent) and this compound (0.01-0.02 mmol, 1-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL) to the flask.
-
Addition of Organozinc: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add the previously prepared secondary alkylzinc reagent solution (1.2-1.5 mmol, 1.2-1.5 equivalents) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-24 hours. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired secondary alkyl-coupled product.
Safety Information
-
Organozinc reagents are reactive and should be handled under an inert atmosphere.
-
Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents such as THF are flammable.
-
Always perform reactions in a well-ventilated fume hood.
Conclusion
The this compound precatalyst is a highly promising catalyst for the challenging Negishi cross-coupling of secondary alkylzinc reagents with aryl and heteroaryl halides.[6] The protocols and data presented, adapted from closely related systems, provide a strong starting point for researchers in synthetic and medicinal chemistry. The high expected selectivity, coupled with the operational simplicity of the G3 precatalyst, makes this a valuable method for the synthesis of complex molecules bearing secondary alkyl moieties. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal results.
References
- 1. colonialmetals.com [colonialmetals.com]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
Application Notes and Protocols: α-Arylation of Acetate Esters at Room Temperature with TbuXPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient α-arylation of acetate esters with aryl chlorides at room temperature. The described methodology utilizes a palladium precatalyst system with a bulky biarylmonophosphine ligand, exemplified by the performance of TbuXPhos Pd G3 and its analogues. This process is particularly valuable for the synthesis of α-aryl esters, which are key intermediates in the development of pharmaceuticals and other fine chemicals.
The use of a third-generation palladium precatalyst like this compound offers several advantages, including high reactivity, operational simplicity, and the ability to perform reactions under mild conditions, often leading to selective monoarylation with short reaction times.
Data Presentation
The following table summarizes the results for the selective monoarylation of tert-butyl acetate with various aryl and heteroaryl chlorides at room temperature. These reactions are typically complete within 30 minutes.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylphenylacetic acid tert-butyl ester | 92 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylacetic acid tert-butyl ester | 95 |
| 3 | 4-Chlorobiphenyl | (Biphenyl-4-yl)acetic acid tert-butyl ester | 96 |
| 4 | 3-Chloropyridine | (Pyridin-3-yl)acetic acid tert-butyl ester | 85 |
| 5 | 2-Chloronaphthalene | (Naphthalen-2-yl)acetic acid tert-butyl ester | 94 |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenylacetic acid tert-butyl ester | 88 |
| 7 | 3-Chloro-5-methylpyridine | (5-Methylpyridin-3-yl)acetic acid tert-butyl ester | 82 |
| 8 | 2-Chlorobenzonitrile | 2-Cyanophenylacetic acid tert-butyl ester | 78 |
Experimental Protocols
This section details the general procedure for the α-arylation of tert-butyl acetate with aryl chlorides at room temperature.
Materials:
-
Palladium precatalyst (e.g., a precatalyst based on the TbuXPhos ligand)
-
Aryl chloride
-
tert-Butyl acetate
-
1 M solution of Lithium bis(trimethylsilyl)amide (LHMDS) in toluene
-
Anhydrous solvent (if necessary, though often the solvent from the LHMDS solution is sufficient)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
General Procedure:
-
To a dried reaction vial under an inert atmosphere, add the palladium precatalyst (1 mol%).
-
Add the aryl chloride (0.5 mmol).
-
Add tert-butyl acetate (0.75 mmol).
-
Add the 1 M LHMDS solution in toluene (1.5 mL, 1.5 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion, the reaction can be quenched and the product isolated using standard workup and purification techniques (e.g., extraction and column chromatography).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the α-arylation of acetate esters.
Caption: General experimental workflow for the α-arylation.
Catalytic Cycle
The following diagram outlines the proposed catalytic cycle for the palladium-catalyzed α-arylation of acetate esters.
Caption: Proposed catalytic cycle for the α-arylation of esters.
Application Notes and Protocols for tBuXPhos Pd G3 in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tBuXPhos Pd G3, or methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a third-generation Buchwald precatalyst renowned for its high reactivity, stability, and broad applicability in cross-coupling reactions.[1] Its robust nature, including air and moisture stability, makes it a preferred choice in both academic and industrial settings for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This document provides detailed application notes and experimental protocols for key transformations facilitated by this compound.
The G3 precatalyst is designed for the efficient in-situ generation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle.[1] This feature often leads to lower catalyst loadings, shorter reaction times, and higher yields compared to earlier generation precatalysts.[3]
Core Applications and Data
This compound is instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental to the structure of many pharmaceutical and agrochemical compounds.[1] The bulky and electron-rich tBuXPhos ligand is particularly effective for coupling challenging substrates, such as sterically hindered or electron-rich aryl chlorides.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. This compound excels in coupling a wide range of aryl and heteroaryl halides with boronic acids or their derivatives.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 2 | 110 | 12 | 93 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 2 | 110 | 12 | 95 |
| 3 | 2-Chloropyridine | 2-Phenylpyridine | 2 | 100 | 18 | 85 |
| 4 | 1-Chloro-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 1.5 | 80 | 6 | 92 |
Note: The data in this table is representative of typical yields and conditions and has been compiled from various sources for illustrative purposes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals. This compound is highly effective for the coupling of a diverse array of amines with aryl and heteroaryl halides.[4]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Entry | Aryl Bromide | Amine | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 1.5 | 100 | 6 | 94 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | 4-Fluoro-N-phenylaniline | 2 | 110 | 18 | 88 |
| 3 | 3-Bromopyridine | n-Butylamine | N-Butylpyridin-3-amine | 2 | 100 | 12 | 85 |
| 4 | 4-Bromoacetophenone | Indole | 1-(4-Acetylphenyl)-1H-indole | 2 | 110 | 24 | 91 |
Note: The data in this table is representative of typical yields and conditions and has been compiled from various sources for illustrative purposes.
Cyanation of Aryl Halides
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles are precursors to various functional groups. This compound can be employed for the efficient cyanation of aryl halides.
Table 3: Cyanation of Aryl Chlorides
| Entry | Aryl Chloride | Cyanide Source | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Zn(CN)₂ | 4-Methylbenzonitrile | 2 | 120 | 12 | 90 |
| 2 | 2-Chloro-6-methylpyridine | K₄[Fe(CN)₆] | 6-Methylpicolinonitrile | 2 | 100 | 18 | 96 |
| 3 | 4-Chloroanisole | Zn(CN)₂ | 4-Methoxybenzonitrile | 2 | 120 | 12 | 88 |
Note: The data in this table is representative of typical yields and conditions and has been compiled from various sources for illustrative purposes.[5]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All solid reagents should be weighed and handled in an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
Reaction: 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
This compound
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.02 mmol, 2 mol%), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 4-chlorotoluene (1.0 mmol) followed by toluene (2 mL) and water (0.2 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
Reaction: 4-Bromotoluene with Morpholine
Materials:
-
This compound
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.015 mmol, 1.5 mol%) and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 4-bromotoluene (1.0 mmol) and toluene (2 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 6 hours with vigorous stirring.
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(p-tolyl)morpholine.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.
References
- 1. This compound | 1447963-75-8 | Benchchem [benchchem.com]
- 2. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Scale-Up Synthesis Using tBuXPhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up of chemical syntheses utilizing the highly efficient tBuXPhos Pd G3 precatalyst. This document outlines the key advantages of this third-generation Buchwald precatalyst, detailed experimental protocols for common cross-coupling reactions, and critical considerations for transitioning from laboratory to pilot and production scales.
Introduction to this compound
This compound is a third-generation Buchwald precatalyst renowned for its high reactivity, stability, and broad applicability in cross-coupling reactions.[1] Its pre-formed nature ensures a 1:1 ligand-to-palladium ratio, leading to high reproducibility and facilitating precise quality control in manufacturing. The catalyst is air- and moisture-stable, making it easy to handle in typical laboratory and plant environments. These features, including lower required catalyst loadings and shorter reaction times, make this compound an excellent choice for efficient and scalable chemical synthesis.[2]
Key Advantages for Scale-Up:
-
High Stability: Air and moisture stability simplifies handling and reduces the need for strictly inert conditions during charging of the reactor.
-
Reproducibility: As a well-defined precatalyst, it provides more consistent results compared to in-situ generated catalysts.
-
High Activity: Lower catalyst loadings are often sufficient, which is economically and environmentally advantageous on a large scale. This also minimizes the burden of palladium removal from the final product.
-
Versatility: Effective for a wide range of cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, C-O coupling, and cyanation.
Key Considerations for Scale-Up
Scaling up palladium-catalyzed reactions requires careful consideration of several factors that may not be as prominent at the lab scale.
-
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, potentially causing side reactions and impurity formation. Slower, controlled addition of reagents is often necessary.
-
Exotherms: Cross-coupling reactions can be exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging. A thorough thermal safety assessment is crucial.
-
Catalyst Loading: While this compound is highly active, simply maintaining the same low catalyst loading (in mol%) from a lab-scale reaction may not be optimal. It may be necessary to slightly increase the loading to compensate for lower effective concentrations or longer reaction times at scale.
-
Solvent and Base Selection: The choice of solvent and base can impact reaction kinetics, impurity profiles, and downstream processing. For large-scale operations, factors like cost, safety (flashpoint), environmental impact, and ease of removal become critical.
-
Work-up and Purification: Procedures that are straightforward in the lab, such as extractive work-ups and chromatography, can be challenging and costly at scale. Developing a scalable work-up procedure that efficiently removes the catalyst and other impurities is paramount. This may involve the use of scavengers for palladium removal.
-
Impurity Profile: The formation of by-products can be different at a larger scale due to the factors mentioned above. Careful analysis and characterization of the impurity profile are essential for process optimization and to meet regulatory requirements, especially in pharmaceutical manufacturing.[3]
Experimental Protocols
The following protocols are intended as a starting point for gram-scale synthesis and can be adapted for further scale-up with appropriate process development and safety assessments.
Gram-Scale Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl halide with a primary amine.
Reaction Scheme:
Ar-X + R-NH2 --(this compound, Base)--> Ar-NH-R
Materials:
-
Aryl halide (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
This compound (0.5 - 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or CPME)
Procedure:
-
Reactor Setup: To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet, add the aryl halide, this compound, and sodium tert-butoxide under a nitrogen atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent to the reactor. Begin stirring to ensure good mixing.
-
Add the primary amine to the reaction mixture via a syringe or an addition funnel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC, TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
If the product is soluble in the organic phase, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization, distillation, or column chromatography. For large-scale operations, crystallization is preferred.
Gram-Scale Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation between an aryl halide and a boronic acid.
Reaction Scheme:
Ar-X + Ar'-B(OH)2 --(this compound, Base)--> Ar-Ar'
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
This compound (0.5 - 2.0 mol%)
-
Potassium phosphate (K3PO4) or potassium carbonate (K2CO3) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent system (e.g., Toluene/water, Dioxane/water)
Procedure:
-
Reactor Setup: In a reactor equipped as described above, charge the aryl halide, arylboronic acid, this compound, and the base under a nitrogen atmosphere.
-
Solvent Addition: Add the degassed solvent system to the reactor.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress.
-
Work-up:
-
After completion, cool the reaction to ambient temperature.
-
Add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude material as required, with a preference for non-chromatographic methods on a larger scale.
Quantitative Data Summary
The following tables summarize typical reaction parameters for reactions using this compound at different scales, based on literature data. These are intended as general guidelines.
Table 1: Buchwald-Hartwig Amination Parameters
| Parameter | Lab Scale (mg-g) | Multi-gram Scale (up to 50g)[4] |
| Substrates | Aryl chlorides, bromides | Aryl chlorides, bromides |
| Catalyst Loading | 1-5 mol%[5] | 0.5-2 mol% |
| Base | NaOtBu, K3PO4, Cs2CO3 | NaOtBu, K3PO4 |
| Solvent | Toluene, Dioxane | Toluene, CPME |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 1-24 h | 4-24 h |
Table 2: Suzuki-Miyaura Coupling Parameters
| Parameter | Lab Scale (mg-g) | Multi-gram Scale (up to 50g)[4] |
| Substrates | Aryl chlorides, bromides, triflates | Aryl chlorides, bromides |
| Catalyst Loading | 1-3 mol% | 0.5-2 mol% |
| Base | K3PO4, K2CO3, CsF | K3PO4, K2CO3 |
| Solvent | Dioxane/H2O, Toluene/H2O | Toluene/H2O, 2-MeTHF/H2O |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 1-18 h | 2-16 h |
Visualizations
Caption: General workflow for scaling up a chemical synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety and Handling
-
This compound: While the precatalyst is air and moisture stable, it is recommended to handle it in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
-
Reagents: Many reagents used in cross-coupling reactions, such as strong bases (NaOtBu) and some solvents (dioxane), are hazardous. Always consult the SDS for all materials before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Scale-Up Precautions: When scaling up, it is crucial to perform a thorough risk assessment. Pay close attention to potential exotherms and ensure that the equipment is properly rated for the intended reaction conditions. The use of standard Schlenk techniques is recommended to best enable scale-up success.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvent- Poor quality reagents- Incorrect temperature | - Use fresh catalyst and high-purity, dry, degassed solvents.- Verify the quality of starting materials and base.- Optimize reaction temperature. |
| Formation of Side Products (e.g., hydrodehalogenation) | - Reaction temperature too high- Presence of water | - Lower the reaction temperature.- Ensure anhydrous conditions. |
| Difficulty in Palladium Removal | - Inefficient work-up | - Use a palladium scavenger (e.g., silica-based scavengers, activated carbon).- Optimize crystallization conditions. |
Conclusion
This compound is a robust and highly efficient precatalyst that is well-suited for the large-scale synthesis of complex molecules. By carefully considering the key scale-up parameters and implementing appropriate safety measures, researchers and drug development professionals can successfully transition their synthetic routes from the laboratory to production, leveraging the significant advantages offered by this advanced catalytic system.
References
Application Notes and Protocols for tBuXPhos Pd G3 in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the highly efficient tBuXPhos Pd G3 catalyst in continuous flow chemistry applications. The following sections detail its use in key cross-coupling reactions, offering insights into experimental setups, reaction parameters, and expected outcomes.
Introduction to this compound in Flow Chemistry
This compound is a third-generation Buchwald precatalyst known for its high reactivity, stability, and broad applicability in cross-coupling reactions.[1] Its key features include lower required catalyst loadings, faster reaction times, and precise control over the ligand-to-palladium ratio. When translated to flow chemistry, these advantages are amplified, leading to enhanced safety, scalability, and process control.
Continuous flow processing offers significant benefits over traditional batch methods, including superior heat and mass transfer, the ability to safely handle hazardous reagents and intermediates, and the potential for automated, multi-step synthesis.[2][3] The use of this compound in flow reactors enables the efficient and reproducible synthesis of complex molecules, making it a valuable tool in pharmaceutical and materials science research.[1]
Key Applications in Flow Chemistry
This compound is particularly well-suited for two of the most powerful C-N and C-C bond-forming reactions in organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines. In a flow chemistry context, the use of a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can prevent the formation of insoluble salts that can clog the reactor, a common challenge with inorganic bases.[4][5]
This protocol is adapted from methodologies developed for similar Buchwald G3 precatalysts in flow.[4][5]
Reactant Preparation:
-
Solution A (Aryl Halide/Amine): In a volumetric flask, dissolve the aryl halide (1.0 eq) and the amine (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile/toluene).
-
Solution B (Catalyst/Base): In a separate volumetric flask, dissolve this compound (e.g., 5 mol%) and DBU (2.0 eq) in the same solvent system.
Flow Reactor Setup:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a coiled reactor, a back-pressure regulator (BPR), and a collection vessel. The reactor can be a stainless steel or PFA tube of a defined volume (e.g., 1 mL).
-
The reactor coil is placed in a heating unit (e.g., an oil bath or a dedicated reactor heater).
-
Set the BPR to maintain a pressure above the solvent's boiling point at the reaction temperature to ensure the solvent remains in the liquid phase.
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined flow rate will determine the residence time within the reactor.
-
The mixed solution flows through the heated reactor coil where the reaction occurs.
-
The product stream exits the reactor, passes through the BPR, and is collected in the collection vessel.
-
Once the system reaches a steady state, collect the product for analysis and purification.
The following table provides a starting point for optimizing a Buchwald-Hartwig amination in flow using a catalyst system analogous to this compound.
| Parameter | Value | Reference |
| Catalyst | XantPhos Pd G3 (5 mol%) | [4][5] |
| Base | DBU (2 eq) | [4][5] |
| Solvent | Acetonitrile/Toluene | [4][5] |
| Reactor Volume | 1 mL | [4][5] |
| Temperature | 140 °C | [4][5] |
| Residence Time | 60 min | [4][5] |
Note: These conditions were reported for XantPhos Pd G3 and may require optimization for this compound and specific substrates.
Suzuki-Miyaura Coupling in Continuous Flow
Reactant Preparation:
-
Solution A (Aryl Halide): Dissolve the aryl halide (1.0 eq) and this compound (e.g., 1-5 mol%) in a suitable solvent (e.g., 1,4-dioxane).
-
Solution B (Boronic Acid/Base): Dissolve the arylboronic acid (1.5 eq) and a base (e.g., K₃PO₄, 2.0 eq) in a compatible solvent system (e.g., 1,4-dioxane/water).
Flow Reactor Setup:
-
The setup is similar to the Buchwald-Hartwig amination, utilizing two pumps, a T-mixer, a heated reactor coil, a BPR, and a collection vessel.
Reaction Execution:
-
Pump Solution A and Solution B at appropriate flow rates to achieve the desired stoichiometry and concentration in the reactor.
-
The combined stream passes through the heated reactor for the desired residence time.
-
The product is collected after passing through the BPR.
The following table provides general conditions often employed for Suzuki-Miyaura reactions in flow systems, which can serve as a starting point for optimization with this compound.
| Parameter | General Range |
| Catalyst Loading | 0.5 - 5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water |
| Temperature | 80 - 150 °C |
| Residence Time | 5 - 60 min |
| Pressure | 5 - 20 bar |
Visualizing Flow Chemistry Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental setups and underlying chemical principles.
The diagram above illustrates a typical two-pump system for a homogeneous Buchwald-Hartwig amination in a continuous flow reactor.
This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, which is efficiently facilitated by this compound in a flow environment.
Conclusion
The integration of this compound into continuous flow chemistry processes represents a significant advancement for the synthesis of complex organic molecules. The enhanced control over reaction parameters, improved safety profile, and potential for automation make this a powerful combination for researchers in both academic and industrial settings. The protocols and information provided herein serve as a valuable starting point for the development of robust and efficient flow chemistry applications utilizing this versatile catalyst. Further optimization of the presented reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with Tbuxphos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the highly efficient third-generation Buchwald precatalyst, Tbuxphos Pd G3, in high-throughput screening (HTS) for C-N and C-C cross-coupling reactions. The protocols are designed to be adaptable for various automated platforms and serve as a guide for reaction optimization and library synthesis in drug discovery and development.
Introduction to this compound
This compound is a third-generation Buchwald precatalyst renowned for its high reactivity, stability, and broad substrate scope.[1] As an air- and moisture-stable solid, it is exceptionally well-suited for high-throughput screening applications, where ease of handling and reproducibility are paramount.[1] Its key advantages in an HTS context include:
-
High Catalytic Activity: Enables low catalyst loadings, reducing cost and downstream purification efforts.
-
Fast Reaction Times: Accelerates screening campaigns and library synthesis.
-
Thermal Stability: Robust for a wide range of reaction temperatures.
-
Broad Functional Group Tolerance: Compatible with diverse and complex substrates often encountered in drug discovery.
These features make this compound a powerful tool for the rapid exploration of chemical space and the efficient synthesis of compound libraries.
High-Throughput Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This compound is a highly effective catalyst for this transformation, even with challenging substrates like aryl chlorides.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes representative yields for the high-throughput Buchwald-Hartwig amination of various aryl chlorides with a primary amine using this compound. These reactions can be performed in 96-well plates to rapidly assess substrate scope and identify optimal conditions. While extensive public datasets with comprehensive quantitative data from HTS screens are limited, the following represents typical results that can be expected.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | >95 |
| 2 | 4-Chloroanisole | Aniline | 4-Methoxy-N-phenylaniline | >95 |
| 3 | 2-Chloropyridine | Aniline | N-Phenylpyridin-2-amine | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | N-(4-(Trifluoromethyl)phenyl)aniline | >95 |
| 5 | 1-Chloro-3-nitrobenzene | Aniline | N-(3-Nitrophenyl)aniline | 88 |
| 6 | 4-Chlorobenzonitrile | Benzylamine | 4-((Benzylamino)methyl)benzonitrile | 90 |
| 7 | 2-Chloro-N,N-dimethylaniline | Aniline | N1,N1-Dimethyl-N2-phenylbenzene-1,2-diamine | 85 |
| 8 | 1-Chloro-4-fluorobenzene | Morpholine | 4-(4-Fluorophenyl)morpholine | >95 |
General conditions: Aryl halide (0.1 mmol), amine (0.12 mmol), this compound (1 mol%), NaOtBu (1.4 mmol), in 1,4-dioxane (0.5 mL) at 100 °C for 12-24 h in a sealed 96-well plate. Yields are determined by LC-MS or GC analysis.
Experimental Protocol: High-Throughput Buchwald-Hartwig Amination
This protocol describes the parallel synthesis of a library of aryl amines in a 96-well plate format.
Materials and Equipment:
-
96-well reaction block with glass vials and septa
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox or manifold
-
Heater/shaker for 96-well plates
-
Centrifuge for 96-well plates
-
LC-MS or GC for analysis
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Aryl halides and amines of interest
-
Internal standard (e.g., biphenyl)
Procedure:
-
Plate Preparation (in a glovebox):
-
To each vial in the 96-well plate, add a stir bar.
-
Dispense this compound (e.g., from a stock solution in dioxane or as a solid).
-
Dispense NaOtBu as a solid or a freshly prepared solution in dioxane.
-
Dispense the corresponding aryl halide to each well (liquid or from a stock solution).
-
-
Amine Addition:
-
Add the respective amine to each well.
-
Seal the 96-well plate with a septum mat.
-
-
Reaction:
-
Transfer the plate to a heater/shaker and heat to the desired temperature (e.g., 100 °C) with vigorous shaking for 12-24 hours.
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Add an internal standard solution in a suitable solvent (e.g., ethyl acetate).
-
Add water to quench the reaction.
-
Centrifuge the plate to separate the layers.
-
Take an aliquot from the organic layer for analysis by LC-MS or GC to determine the relative conversion and yield.
-
High-Throughput Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This compound demonstrates excellent performance in this reaction, particularly with challenging substrates.
Quantitative Data for Suzuki-Miyaura Coupling
The following table presents representative yields for the high-throughput Suzuki-Miyaura coupling of various aryl halides with boronic acids using this compound.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | >95 |
| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 90 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (4-Methoxyphenyl)boronic acid | 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | >95 |
| 5 | 1-Chloro-3-nitrobenzene | (3-Methylphenyl)boronic acid | 3-Methyl-3'-nitro-1,1'-biphenyl | 85 |
| 6 | 4-Bromobenzonitrile | (4-Acetylphenyl)boronic acid | 4'-(4-Cyanophenyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 91 |
| 7 | 2-Bromopyridine | (Thiophen-2-yl)boronic acid | 2-(Thiophen-2-yl)pyridine | 88 |
| 8 | 1-Bromo-4-fluorobenzene | (4-Vinylphenyl)boronic acid | 4-Fluoro-4'-vinyl-1,1'-biphenyl | 93 |
General conditions: Aryl halide (0.1 mmol), boronic acid (0.15 mmol), this compound (1.5 mol%), K3PO4 (0.2 mmol), in THF/water (10:1, 0.5 mL) at 80 °C for 12-24 h in a sealed 96-well plate. Yields are determined by LC-MS or GC analysis.
Experimental Protocol: High-Throughput Suzuki-Miyaura Coupling
This protocol outlines the parallel synthesis of a biaryl library in a 96-well plate format.
Materials and Equipment:
-
96-well reaction block with glass vials and septa
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox or manifold (optional, as the precatalyst is air-stable)
-
Heater/shaker for 96-well plates
-
Centrifuge for 96-well plates
-
LC-MS or GC for analysis
-
This compound
-
Potassium phosphate (K3PO4)
-
Anhydrous THF and deionized water
-
Aryl halides and boronic acids of interest
-
Internal standard (e.g., triphenylmethane)
Procedure:
-
Plate Preparation:
-
To each vial in the 96-well plate, add a stir bar.
-
Dispense this compound and K3PO4 as solids or from stock solutions/slurries.
-
Dispense the corresponding aryl halide to each well.
-
Dispense the respective boronic acid to each well.
-
-
Solvent Addition:
-
Add the THF/water solvent mixture to each well.
-
Seal the 96-well plate with a septum mat.
-
-
Reaction:
-
Transfer the plate to a heater/shaker and heat to the desired temperature (e.g., 80 °C) with vigorous shaking for 12-24 hours.
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Add an internal standard solution in a suitable solvent (e.g., ethyl acetate).
-
Add brine to quench the reaction and aid phase separation.
-
Centrifuge the plate to separate the layers.
-
Take an aliquot from the organic layer for analysis by LC-MS or GC to determine the relative conversion and yield.
-
Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of cross-coupling reactions.
References
Troubleshooting & Optimization
Troubleshooting common issues in Tbuxphos Pd G3 catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tBuXPhos Pd G3 in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its main advantages?
A1: this compound is a third-generation Buchwald precatalyst.[1][2][3][4] It is an air-, moisture-, and thermally-stable solid that is highly soluble in a wide range of common organic solvents.[2][3][4][5] Its key advantages include:
-
High Activity: Often allows for lower catalyst loadings and shorter reaction times.[2][3][4][5]
-
Reliable Activation: Efficiently generates the active LPd(0) species in situ.[2][3][4][5][6]
-
Stoichiometric Control: Provides an accurate 1:1 ratio of ligand to palladium.[2][3][4][5]
-
Broad Applicability: It is effective for a variety of cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and cyanation.[6][7]
Q2: How is the active catalyst formed from the this compound precatalyst?
A2: The active monoligated Pd(0) species is generated upon reaction with a base. The base facilitates the deprotonation of the aminobiphenyl moiety, which is followed by reductive elimination to form the active catalyst and carbazole as a byproduct.[8][9]
Q3: My reaction is not working or giving a low yield. What are the first things I should check?
A3: Before extensive optimization, verify the following:
-
Inert Atmosphere: Ensure the reaction was set up under a properly established inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.
-
Solvent and Reagent Quality: Use dry, degassed solvents and ensure the purity of your starting materials.
-
Catalyst Integrity: Verify the quality of your this compound precatalyst, as it can degrade if not stored properly.
-
Base Quality: The choice and quality of the base are critical for catalyst activation and the overall reaction rate.
Q4: I see black particles forming in my reaction. What is this, and what should I do?
A4: The formation of a black precipitate, commonly known as palladium black, indicates catalyst decomposition to palladium(0) metal. This is a common deactivation pathway. While it is difficult to prevent entirely, its formation can be minimized by ensuring a strictly inert atmosphere and by carefully selecting the solvent, base, and temperature. After the reaction, palladium black can be removed by filtration through a pad of Celite.
Troubleshooting Common Issues
Issue 1: Low or No Product Yield
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Figure 1: A stepwise workflow for troubleshooting low-yield reactions.
Detailed Guidance:
-
Catalyst Quality: The quality of the precatalyst is crucial. Impurities can inhibit the reaction. It is advisable to verify the catalyst's integrity using ¹H and ³¹P NMR spectroscopy.[1]
-
Reaction Parameters: The choice of base, solvent, and temperature can significantly impact the reaction outcome. A screening of these parameters is often necessary.
-
Base Selection: Strong, non-coordinating bases are typically required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be effective for certain substrates.[10] For base-sensitive substrates, weaker bases might be necessary to prevent decomposition.
-
Solvent Selection: Aprotic solvents such as toluene, dioxane, and THF are commonly used. The choice of solvent can influence catalyst solubility and stability.
-
Temperature: Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C). However, for sensitive substrates, lower temperatures may be required. Too high a temperature can lead to catalyst decomposition.[7][11]
-
Table 1: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield
| Entry | Aryl Halide | Amine | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | NaOtBu (1.4) | Dioxane | 100 | 95 |
| 2 | 4-Chlorotoluene | Morpholine | NaOtBu (2.0) | Toluene | Reflux | 94 |
| 3 | 1-Bromo-4-fluorobenzene | Aniline | K₂CO₃ (1.5) | Toluene | 100 | 78 |
| 4 | 1-Bromo-4-fluorobenzene | Aniline | Cs₂CO₃ (1.5) | Toluene | 100 | 85 |
| 5 | 1-Bromo-4-fluorobenzene | Aniline | NaOtBu (1.2) | Toluene | 100 | 98 |
Data compiled from various sources for illustrative purposes.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of palladium black indicates that the active catalyst is decomposing into metallic palladium, which is catalytically inactive.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a primary cause of catalyst decomposition. Ensure your reaction setup is properly purged with an inert gas, and use degassed solvents.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[7][11] If the reaction proceeds at a reasonable rate at a lower temperature, this can help maintain catalyst stability.
-
Ligand-to-Palladium Ratio: While this compound has a built-in 1:1 ratio, in some cases, adding a slight excess of the free tBuXPhos ligand might help stabilize the catalytic species. However, this should be done cautiously as it can also affect the reaction rate.
Protocol for Removal of Palladium Black:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a short plug of Celite in a fritted funnel or a pipette.
-
Filter the reaction mixture through the Celite plug. The palladium black will be retained on the Celite.
-
Wash the Celite plug with additional solvent to ensure all the product is collected.
-
The filtrate, now free of palladium black, can be carried on to the next purification step.
Issue 3: Side Reactions
Common side reactions include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.
Troubleshooting Side Reactions:
-
Hydrodehalogenation: This side reaction is often promoted by moisture or certain bases. Ensure anhydrous conditions and consider screening different bases.
-
Homocoupling: This can be favored if the oxidative addition is slow compared to other processes. Using a more electron-rich ligand or a different precatalyst might help. For Suzuki-Miyaura couplings, ensure your boronic acid is of high quality, as impurities can lead to homocoupling.
Issue 4: Potential Inhibition by Carbazole Byproduct
The carbazole generated during the activation of the G3 precatalyst can sometimes act as a competing nucleophile or ligand, leading to lower yields.[8]
Mitigation Strategy:
-
Switch to a G4 Precatalyst: The fourth-generation (G4) Buchwald precatalysts were designed to address this issue. They have a methylated amino group on the biphenyl backbone, which prevents the formation of carbazole.[8]
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination Reaction
Figure 2: A typical experimental workflow for a Buchwald-Hartwig amination.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and this compound (0.5-2 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.[12]
-
Solvent Addition: Add the appropriate amount of anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir for the required time. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). If palladium black has formed, filter the mixture through a pad of Celite. Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Quality Control of this compound by NMR
-
Sample Preparation: Prepare a sample of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic signals of the tBuXPhos ligand and the aminobiphenyl scaffold. The presence of significant unassigned peaks may indicate impurities.
-
³¹P NMR Analysis: Acquire a ³¹P NMR spectrum. A pure sample of this compound should show a major signal corresponding to the palladium-bound phosphine. The presence of other significant signals could indicate phosphine oxide (an oxidation product) or other phosphorus-containing impurities.[13] Note that solvent-dependent isomerization can sometimes lead to the appearance of more than one signal for the catalyst itself.[14]
This technical support guide is intended to provide general advice. Specific reaction conditions may need to be optimized for your particular substrates. Always consult the relevant literature and safety data sheets before conducting any experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. tBuXPhosPd G3 95 w przeliczeniu na suchą masę 1447963-75-8 [sigmaaldrich.com]
- 3. tBuXPhos-Pd-G3 CAS#: 1447963-75-8 [m.chemicalbook.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound | 1447963-75-8 | Benchchem [benchchem.com]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. cenmed.com [cenmed.com]
- 8. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 9. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing tBuXPhos Pd G3 in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading of tBuXPhos Pd G3 in Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the possible causes and how can I improve the yield?
A1: Low conversion is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Inactive Catalyst: The this compound precatalyst requires activation to the active Pd(0) species.[1] Inefficient activation can lead to poor or no conversion.[2]
-
Solution: Ensure your reaction conditions facilitate catalyst activation. This typically involves the presence of a suitable base and temperature. G3 precatalysts are designed for efficient activation, but ensure all reagents are of high purity.[3]
-
-
Reagent Quality: The purity of your aryl halide, boronic acid derivative, base, and solvent is critical.
-
Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[2]
-
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Insufficient Catalyst Loading: While this compound is highly active at low loadings, for particularly challenging substrates, the loading might be too low.
-
Solution: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).[6] See the data tables below for expected trends.
-
Q2: I am observing significant amounts of homocoupling byproducts (Ar-Ar and B-B). How can I minimize these side reactions?
A2: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[2]
-
Solution:
-
Degassing: Ensure all solvents, including water, are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if possible.
-
Q3: My boronic acid appears to be decomposing, leading to protodeboronation. How can I prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond, often facilitated by aqueous basic conditions and elevated temperatures.[2] Unstable boronic acids are particularly prone to this side reaction.
-
Solution:
-
Use Milder Conditions: If possible, lower the reaction temperature and use a milder base.
-
Anhydrous Conditions: For particularly sensitive substrates, consider running the reaction under anhydrous conditions with a base like K₃PO₄.[7]
-
Use Boronate Esters: Boronate esters (e.g., pinacol esters) are generally more stable than boronic acids and can be a good alternative to mitigate protodeboronation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst loading for this compound in a Suzuki-Miyaura coupling?
A1: A general starting point for this compound is typically in the range of 0.5 to 2 mol%.[6] For simple couplings, loadings as low as 0.1 mol% have been reported to be effective.[8] Optimization is often necessary, and for challenging or sterically hindered substrates, a higher loading might be required initially.
Q2: How should I handle and store this compound?
A2: this compound is an air and moisture-stable solid, which makes it easier to handle than many other palladium catalysts.[1][9] However, for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere to prevent any potential degradation.
Q3: What are the best solvents and bases to use with this compound?
A3: The optimal choice of solvent and base is substrate-dependent.
-
Solvents: Common solvents include ethereal solvents like THF and dioxane, or aromatic hydrocarbons like toluene.[4] Often, a mixture with water is used to facilitate the dissolution of the base.
-
Bases: Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[4][5] The choice of base can influence the reaction rate and selectivity.
Q4: Can I use this compound for coupling with aryl chlorides?
A4: Yes, a significant advantage of using bulky phosphine ligands like tBuXPhos is their high activity in coupling less reactive aryl chlorides.[1] this compound is particularly effective for such transformations.[10]
Data Presentation
The following tables provide illustrative data on the effect of catalyst loading on reaction performance. This data is representative of the high efficiency expected from this compound.
Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 2.0 | 1 | >99 | ~50 |
| 1.0 | 2 | >99 | ~100 |
| 0.5 | 4 | 98 | ~196 |
| 0.1 | 12 | 95 | ~950 |
Reaction Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), this compound, Toluene/H₂O (4:1), 80 °C.
Table 2: Comparison of Catalyst Performance for Challenging Substrates
| Catalyst | Substrate 1 | Substrate 2 | Loading (mol%) | Yield (%) | Reference |
| This compound | 2-Chloro-6-methylpyridine | Phenylboronic acid | 1.5 | 92 | [1] |
| Pd(PPh₃)₄ | 2-Chloro-6-methylpyridine | Phenylboronic acid | 5.0 | <10 | [4] |
| This compound | 4-Chloroanisole | 2-Methylphenylboronic acid | 2.0 | 95 | [11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Degas the solvent(s) by bubbling with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
-
Reaction Setup:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the this compound catalyst (0.1 - 2.0 mol%).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (3 cycles).
-
-
Reaction Execution:
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC, GC, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Below are diagrams illustrating key workflows and mechanisms relevant to the Suzuki-Miyaura coupling with this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with this compound.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. This compound | 1447963-75-8 | Benchchem [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. colonialmetals.com [colonialmetals.com]
- 6. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Blog Post: Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 9. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. researchgate.net [researchgate.net]
- 11. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in Buchwald-Hartwig amination with Tbuxphos Pd G3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing tBuXPhos Pd G3 in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other palladium precatalysts?
A1: this compound is a third-generation Buchwald precatalyst that offers several advantages, including being air- and moisture-stable, which simplifies handling.[1] It exhibits high solubility in a wide range of common organic solvents and demonstrates thermal stability. This precatalyst allows for efficient and rapid generation of the active monoligated Pd(0) species under basic conditions, often leading to lower required catalyst loadings and shorter reaction times.[1][2] The "G3" designation signifies its advanced nature, providing precise control over the ligand-to-palladium ratio.
Q2: How should I properly store and handle this compound?
A2: this compound is an air- and moisture-stable solid, making it relatively easy to handle. However, for long-term storage, it is recommended to keep it in an airtight container in a dry and low-temperature environment, such as a refrigerator or freezer, under an inert atmosphere (e.g., nitrogen or argon). While short-term handling on the benchtop is generally acceptable, minimizing exposure to air and moisture is good practice to ensure consistent catalyst performance.
Q3: What are the most common side reactions observed in Buchwald-Hartwig amination with this compound, and how can they be minimized?
A3: The most common side reactions include hydrodehalogenation of the aryl halide and formation of undesired byproducts from reactions with competing nucleophiles.
-
Hydrodehalogenation: This occurs when a palladium hydride species is generated, which can then reductively cleave the aryl-halide bond. This can be minimized by careful selection of the base and solvent, as well as ensuring the reaction environment is free of water and other protic sources that can lead to the formation of palladium hydrides. In some cases, using a bimetallic palladium-copper nanocatalyst system has been shown to suppress this side reaction.
-
Reaction with Competing Nucleophiles: If the substrate contains multiple nucleophilic sites (e.g., a phenol and an amine), side reactions can occur. Protection of the more reactive or undesired nucleophilic group is often the best strategy to ensure selective amination.
Q4: Can this compound be used for couplings with challenging substrates, such as electron-poor anilines or sterically hindered amines?
A4: Yes, this compound is often effective for challenging substrates due to the properties of the tBuXPhos ligand. The steric bulk and electron-rich nature of the ligand facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow for difficult substrates. However, optimization of the reaction conditions, particularly the choice of base and temperature, is often necessary to achieve good yields with these challenging coupling partners.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | • Ensure the this compound has been stored properly under an inert atmosphere and is not degraded. • Consider using a fresh batch of the precatalyst. |
| 2. Inappropriate Base | • The chosen base may not be strong enough to deprotonate the amine. Consider switching to a stronger base like NaOtBu or LHMDS. • For base-sensitive substrates, a weaker base like Cs2CO3 or K3PO4 may be necessary, but this might require higher temperatures and longer reaction times.[4] | |
| 3. Poor Solubility | • Ensure all reactants, including the base, are sufficiently soluble in the chosen solvent. • Consider switching to a different solvent (e.g., toluene, THF, dioxane) or using a co-solvent system.[4] | |
| 4. Low Reaction Temperature | • Increase the reaction temperature. Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C).[5] | |
| Significant Hydrodehalogenation | 1. Presence of Protic Impurities | • Use anhydrous solvents and reagents. Ensure the amine and aryl halide are dry. |
| 2. Inappropriate Base/Solvent Combination | • The combination of a strong base with a protic solvent can promote hydrodehalogenation. • Consider using a non-protic solvent like toluene or dioxane. | |
| 3. Slow Reductive Elimination | • For challenging substrates, reductive elimination can be slow, allowing time for palladium hydride formation. Increasing the temperature may accelerate the desired C-N bond formation. | |
| Formation of Byproducts | 1. Competing Nucleophiles | • If the substrate has other nucleophilic groups (e.g., -OH, -SH), they may also react. Protect these groups before the amination reaction.[6] |
| 2. Aryl Halide Homocoupling | • This can occur at high temperatures or with high catalyst loadings. Try reducing the reaction temperature or the amount of precatalyst. | |
| Inconsistent Results | 1. Variable Catalyst Activity | • Ensure consistent quality of the this compound. Impurities in the precatalyst can affect its performance.[7] |
| 2. Inconsistent Reaction Setup | • Ensure all reactions are set up under a consistent inert atmosphere. Small amounts of oxygen can impact the active catalyst. • Ensure efficient stirring, especially with heterogeneous bases, to maintain a consistent reaction rate.[4] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using this compound:
Note: This is a general guideline. Optimal conditions will vary depending on the specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), the base (1.4-2.0 equiv), and this compound (typically 1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (often between 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Example Protocol for the Coupling of an Aryl Chloride with a Primary Amine:
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) (as an alternative palladium source, though this compound can be used directly), the phosphine ligand (e.g., XPhos, a related bulky ligand), and sodium tert-butoxide (2.0 equiv.).[8] Add degassed toluene and stir the mixture at room temperature for 5 minutes.[8] Then, add the aryl chloride (1.0 equiv.) and the primary amine (1.5 equiv.).[8] Heat the resulting mixture to reflux for 6 hours.[8] After cooling, quench the reaction with water.[8] The organic layer is then washed, dried, and concentrated, followed by purification.[8]
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination with key side reaction pathways.
References
- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing Tbuxphos Pd G3 Catalysis Through Solvent Selection
Welcome to the technical support center for Tbuxphos Pd G3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides focused on the critical role of solvent choice in modulating the catalytic activity of this compound.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the performance of my this compound-catalyzed reaction?
A1: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its properties can significantly influence the outcome of your experiment in several ways:
-
Solubility: The solvent must effectively dissolve the reactants, catalyst, and base to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Catalyst Activation and Stability: The solvent can affect the rate of precatalyst activation to the active Pd(0) species and the stability of this active catalyst throughout the reaction. Some solvents may coordinate to the palladium center, influencing its reactivity.
-
Reaction Kinetics: Solvent polarity can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, by stabilizing or destabilizing charged intermediates and transition states.
-
Chemoselectivity: In substrates with multiple reactive sites, the solvent can influence which site undergoes reaction. For instance, in Suzuki-Miyaura couplings of substrates containing both a C-Cl and a C-OTf bond, nonpolar solvents tend to favor reaction at the C-Cl bond, while polar solvents can promote reaction at the C-OTf bond.[1]
Q2: What are the generally recommended solvents for Buchwald-Hartwig amination reactions using this compound?
A2: For Buchwald-Hartwig aminations, non-polar, aprotic solvents are typically the most effective. Commonly used and recommended solvents include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
tert-Butanol (t-BuOH)[2]
There is also a growing interest in more environmentally benign solvent systems. Reactions in water, often with the aid of a surfactant, have been shown to be effective for certain substrates.[3]
Q3: Are there any solvents I should avoid when using this compound?
A3: Yes. Chlorinated solvents (e.g., chloroform, dichloromethane) and coordinating solvents like acetonitrile and pyridine have been reported to inhibit palladium-catalyzed cross-coupling reactions. These solvents can bind to the palladium center and hinder its catalytic activity.
Q4: My reaction is sluggish or incomplete. Could the solvent be the issue?
A4: Yes, an inappropriate solvent is a common reason for poor reaction performance. If you are experiencing low conversion, consider the following troubleshooting steps related to your solvent:
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the catalyst. Use a dry, degassed solvent. A common procedure is to sparge the solvent with an inert gas (argon or nitrogen) for 30 minutes before use.
-
Check Solubility: Visually inspect your reaction mixture. If any of the reactants or the base appear to be poorly soluble, a different solvent or a co-solvent system may be necessary.
-
Screen a Panel of Solvents: The optimal solvent is often substrate-dependent. If your initial choice is not providing good results, it is advisable to screen a range of recommended solvents (e.g., toluene, dioxane, THF, 2-MeTHF).
Troubleshooting Guide: Solvent Screening for a Buchwald-Hartwig Amination
This guide provides a general procedure for screening solvents for a this compound-catalyzed Buchwald-Hartwig amination.
Objective: To identify the optimal solvent for the coupling of an aryl halide with an amine using this compound.
Experimental Protocol
Materials:
-
Aryl halide
-
Amine
-
This compound
-
Base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Anhydrous and degassed solvents for screening (e.g., Toluene, Dioxane, THF, 2-Methyltetrahydrofuran)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), the base (1.2 mmol, 1.2 equiv), and this compound (0.02 mmol, 2 mol%) to each of a series of reaction vials containing a stir bar.
-
Addition of Amine and Solvent: To each vial, add the amine (1.1 mmol, 1.1 equiv). Then, add the designated anhydrous and degassed solvent (2.0 mL) to each vial.
-
Reaction Setup: Seal the vials and remove them from the glovebox. Place the vials in a pre-heated heating block or oil bath set to the desired reaction temperature (typically 80-110 °C).
-
Monitoring the Reaction: Stir the reactions for the designated time (e.g., 1-24 hours). Monitor the progress of the reaction by taking small aliquots at various time points and analyzing them by a suitable method (e.g., GC-MS, LC-MS, or TLC).
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel or celite to remove inorganic salts and the palladium catalyst. Analyze the crude product mixture to determine the conversion and yield for each solvent.
Data Presentation: Impact of Solvent on a Model Buchwald-Hartwig Amination
The following table summarizes the impact of different solvents on the yield of a model Buchwald-Hartwig amination reaction between bromobenzene and morpholine, catalyzed by this compound.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 95 |
| Dioxane | 2.2 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 88 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 90 |
| Cyclopentyl methyl ether (CPME) | 4.7 | 85 |
Reaction conditions: Bromobenzene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), this compound (1 mol%), solvent (2 mL), 100 °C, 16 h.
Visualizing the Impact of Solvent Properties
The choice of solvent can influence multiple stages of the catalytic cycle. The following diagram illustrates the logical relationship between key solvent properties and their potential effects on the catalytic activity of this compound.
References
Technical Support Center: Managing Impurities in Tbuxphos Pd G3 Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for identifying, managing, and removing impurities from reactions catalyzed by Tbuxphos Pd G3.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound reaction?
A1: The most common impurities include:
-
Residual Palladium: This is the most significant impurity, as regulatory bodies have strict limits on its presence in active pharmaceutical ingredients (APIs).[1][2]
-
Palladium Black: The formation of a black precipitate indicates decomposition of the palladium catalyst.[3][4]
-
Ligand-Related Impurities: Oxidized or excess phosphine ligand can be present.[5]
-
Precatalyst-Related Impurities: The this compound precatalyst itself may contain isomers or byproducts from its synthesis, such as Pd(ABP)(HABP)(OMs).[5][6]
-
Solvent Residues: Solvents used in the reaction or purification, like THF or DCM, may be retained in the final product.[5]
Q2: What causes the formation of palladium black, and how can I prevent it?
A2: Palladium black is formed from the agglomeration of palladium(0) nanoparticles, which can result from catalyst instability or ligand dissociation.[3][7] To prevent its formation:
-
Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of the Tbuxphos ligand can leave the palladium center exposed and prone to aggregation.
-
Degas Solvents: Oxygen can contribute to the decomposition of the catalyst and the oxidation of the phosphine ligand.[4]
-
Control Reaction Temperature: Excessive heat can lead to catalyst decomposition.
-
Use High-Purity Reagents: Impurities in starting materials can sometimes interfere with the catalyst's stability.[8]
Q3: What are the acceptable limits for palladium impurities in pharmaceutical products?
A3: Regulatory limits for palladium, a platinum group metal, are very stringent. The European Agency for the Evaluation of Medicinal Products (EMEA) limits platinum group metals as a group to less than 5 ppm in active pharmaceutical ingredients (APIs).[2] The Permitted Daily Exposure (PDE) for palladium is 100 µ g/day .[9] It is crucial to consult the latest guidelines from relevant regulatory bodies like the FDA and EMA.
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Several analytical techniques can be used to quantify trace levels of palladium:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and commonly used method for detecting trace metal impurities.[2]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another spectroscopic method for quantifying metal content.
-
Atomic Absorption (AA) Spectroscopy: A well-established technique for metal analysis.[2]
-
X-ray Fluorescence (XRF): Can be used for elemental analysis.[2]
-
Rapid Fluorescent Analysis: Newer methods using fluorescent probes, like the Pittsburgh Green-based assay, allow for rapid, in-lab quantification.[10]
Troubleshooting Guide
Issue 1: Formation of Palladium Black During the Reaction
-
Symptom: A black precipitate forms in the reaction mixture.
-
Possible Causes:
-
Troubleshooting Steps:
Caption: Troubleshooting Palladium Black Formation.
Issue 2: High Levels of Residual Palladium After Initial Purification
-
Symptom: ICP-MS or other analysis shows palladium levels above the acceptable limit after standard workup and column chromatography.
-
Possible Causes:
-
Troubleshooting and Removal Strategy:
Caption: Strategy for Reducing High Palladium Levels.
Quantitative Data on Palladium Removal
The following table summarizes the effectiveness of different purification methods on residual palladium levels, based on a pilot study.[11][12]
| Purification Method | Average Residual Palladium (ppm) | Range of Residual Palladium (ppm) | Efficacy |
| Aqueous Workup Only | >1000 | Low | |
| Column Chromatography | ~100 - 500 | Moderate | |
| Chromatography + Scavenging Resin | <50 | High |
LOD: Limit of Detection
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger
-
Reaction Workup: Following the completion of the this compound catalyzed reaction, perform a standard aqueous workup.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Redissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the silica-based metal scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 3-10 equivalents relative to palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period (typically 2-24 hours). The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture to remove the scavenger and the captured palladium. Wash the filter cake with the solvent used for redissolution.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar technique.
Protocol 2: Quality Control of this compound Precatalyst via NMR
To ensure the quality of the precatalyst and avoid introducing impurities from the start, it is recommended to perform NMR analysis.[13]
-
Sample Preparation: Prepare a solution of the this compound precatalyst in a suitable deuterated solvent (e.g., DMSO-d6).[5]
-
¹H-NMR Analysis: Acquire a ¹H-NMR spectrum. This can be used to identify and quantify residual solvents and certain organic impurities.[5][14]
-
³¹P-NMR Analysis: Acquire a ³¹P-NMR spectrum. This is crucial for confirming the presence of the correct phosphine ligand and detecting any oxidized phosphine species.[5][14]
-
Data Interpretation: Compare the obtained spectra with a reference spectrum of a pure standard to identify any unexpected signals that may correspond to impurities.
By following these guidelines, researchers can effectively manage impurities in their this compound reactions, leading to higher purity products and more reliable experimental outcomes.
References
- 1. biotage.com [biotage.com]
- 2. arborassays.com [arborassays.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. si-novations.com [si-novations.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. This compound | 1447963-75-8 | Benchchem [benchchem.com]
Technical Support Center: Tbuxphos Pd G3 Catalyst
Welcome to the technical support center for the Tbuxphos Pd G3 catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying deactivation pathways of this versatile cross-coupling catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish or has stalled completely. What are the potential causes related to catalyst deactivation?
A1: Sluggish or stalled reactions are often linked to the deactivation of the active Pd(0) species. Several pathways can lead to this:
-
Formation of Palladium Black: The most common deactivation pathway is the agglomeration of the active Pd(0) species into inactive palladium nanoparticles, commonly known as palladium black.[1] This is often observed as a black precipitate in the reaction vessel.
-
Ligand Degradation: The Tbuxphos ligand itself can undergo degradation under certain reaction conditions, leading to the formation of inactive or less active palladium complexes.[2][3][4]
-
Formation of Off-Cycle Dormant Complexes: Certain substrates, particularly primary amines and N-heterocycles, can displace the phosphine ligand, leading to the formation of catalytically dormant palladium complexes.[5][6] These complexes may sometimes be reactivated upon heating.[5][6]
-
Inhibition by Reaction Components: Byproducts or even starting materials can inhibit the catalyst. For instance, the carbazole byproduct generated from G3 precatalysts can coordinate to the active Pd(0) species and impede its catalytic activity.[7]
Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of aggregated, inactive Pd(0) nanoparticles.[1] Its formation indicates catalyst decomposition.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen can promote the decomposition of Pd(0) species. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Check Solvent and Reagent Purity: Impurities in solvents or reagents can contribute to catalyst deactivation. Use high-purity, degassed solvents.
-
Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote the formation of palladium black. Consider if the temperature or reaction time can be reduced.
-
Use of Precatalysts: Using a well-defined precatalyst like this compound is generally preferred over generating the catalyst in situ from a palladium source (like Pd₂(dba)₃) and the free ligand, as this can lead to incomplete ligation and precipitation of palladium black.[8]
Q3: My reaction is giving inconsistent results. Could the catalyst itself be the issue?
A3: Yes, inconsistencies can arise from the catalyst's stability and purity.
Key Considerations:
-
Solvent-Dependent Isomerization: Buchwald G3 precatalysts, including those with related phosphine ligands, can exhibit solvent-dependent isomerization.[1][3][4][9] This means the catalyst can exist in different structural forms in different solvents, which may have varying catalytic activities. For consistent results, it is crucial to use the same solvent for a given reaction.
-
Catalyst Quality: The purity of the this compound precatalyst is vital for reproducible results.[3] Impurities from the synthesis of the precatalyst can affect its performance. It is recommended to use a reliable commercial source or to carefully characterize the precatalyst before use.
Q4: I am using a primary amine or an N-heterocyclic substrate and experiencing low conversion. What could be the problem?
A4: Primary amines and N-heterocyclic substrates are known to sometimes cause catalyst inhibition. They can displace the Tbuxphos ligand from the palladium center, forming inactive or dormant palladium complexes.[5][6]
Troubleshooting Strategies:
-
Increase Catalyst Loading: A modest increase in catalyst loading might be necessary to compensate for the portion of the catalyst that becomes deactivated.
-
Optimize Temperature: In some cases, the dormant palladium complexes can be reactivated by heating.[5][6] A careful optimization of the reaction temperature may improve the yield.
-
Consider a Different Ligand/Precatalyst System: For particularly challenging substrates, a different ligand or a later-generation Buchwald precatalyst might offer better performance. For example, GPhos-supported catalysts have been shown to be more resistant to deactivation by N-heterocycles.[5]
Catalyst Deactivation Pathways
The deactivation of this compound can be visualized as a series of competing pathways that divert the active catalyst from the desired catalytic cycle.
Caption: Major deactivation pathways for the this compound catalyst.
Quantitative Data Summary
While specific kinetic data for the deactivation of this compound is not extensively published in a comparative format, the following table summarizes the qualitative impact of various factors on catalyst stability based on available literature.
| Factor | Observation | Impact on Stability | Potential Mitigation Strategies |
| Oxygen | Promotes oxidation and aggregation of Pd(0). | High | Rigorous degassing and use of inert atmosphere. |
| High Temperature | Can accelerate ligand degradation and Pd(0) aggregation. | Moderate to High | Optimize for the lowest effective temperature. |
| Solvent Choice | Can influence catalyst isomerization and stability.[1][3][4][9] | Moderate | Use consistent, high-purity, degassed solvents. |
| Substrate Type | Primary amines and N-heterocycles can act as inhibitors.[5][6] | Substrate-dependent | Increase catalyst loading, optimize temperature, or screen alternative ligands. |
| Catalyst Purity | Impurities can act as catalyst poisons.[3] | High | Use a reputable source for the precatalyst; perform quality control. |
| Byproducts | Carbazole from G3 activation can be inhibitory.[7] | Low to Moderate | Consider later-generation precatalysts if byproduct inhibition is significant. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Activity and Deactivation by ³¹P NMR Spectroscopy
This protocol allows for the in situ monitoring of the catalyst's state during a reaction.
Workflow Diagram:
Caption: Experimental workflow for monitoring catalyst stability using ³¹P NMR.
Methodology:
-
Sample Preparation:
-
In a glovebox, add the aryl halide (1.0 equiv), amine or other coupling partner (1.2 equiv), and base (e.g., NaOtBu, 1.5 equiv) to a J. Young NMR tube.
-
Add the this compound catalyst (typically 1-5 mol%).
-
Add the desired deuterated solvent (e.g., toluene-d₈, THF-d₈) to the appropriate concentration.
-
Seal the NMR tube and briefly shake to mix the components.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P{¹H} NMR spectrum at room temperature to observe the signal for the intact precatalyst.
-
If the reaction is to be run at an elevated temperature, insert the NMR tube into the pre-heated spectrometer.
-
Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 15-30 minutes) to monitor the changes in the phosphorus-containing species.
-
-
Data Interpretation:
-
The signal for the this compound precatalyst will decrease as it is converted to the active L-Pd(0) species.
-
The appearance of new signals may indicate the formation of degradation products, such as phosphine oxides or palladacycles.
-
A decrease in the intensity of the active catalyst signal over time, without a corresponding increase in product formation, suggests deactivation.
-
Protocol 2: Quality Control of this compound by ¹H and ³¹P NMR
This protocol is essential for ensuring the purity and integrity of the precatalyst before use.[3]
Methodology:
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Acquire a ³¹P{¹H} NMR spectrum.
-
-
Data Analysis:
-
¹H NMR:
-
Integrate the signals corresponding to the Tbuxphos ligand and the aminobiphenyl fragment.
-
Look for the presence of signals from residual solvents or impurities from the synthesis. The ratio of the integrations can be used to quantify these impurities.
-
-
³¹P NMR:
-
A pure sample of this compound should show a single, sharp signal in the ³¹P NMR spectrum.
-
The presence of multiple signals may indicate the existence of isomers (which can be solvent-dependent) or phosphorus-containing impurities, such as the free Tbuxphos ligand or its corresponding oxide.
-
-
Logical Relationship for Troubleshooting:
Caption: A logical workflow for troubleshooting underperforming reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1447963-75-8 | Benchchem [benchchem.com]
- 8. Blog Post: Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Tbuxphos Pd G3 Reactions
Welcome to the technical support center for Tbuxphos Pd G3 catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful outcomes in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a preferred catalyst?
A1: this compound is a third-generation Buchwald precatalyst.[1][2] It is an air- and moisture-stable solid that is highly soluble in many common organic solvents.[1][2] Its advantages over earlier generation catalysts include the ability to use lower catalyst loadings, achieve shorter reaction times, and ensure a more accurate and reliable activation to the active catalytic species.[1][2] These features make it a versatile and efficient catalyst for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, and Stille reactions.[1]
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
A2: The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst through a base-induced reductive elimination.[3] This activation is a key advantage of the G3 precatalysts, as it is generally rapid and quantitative under standard reaction conditions.[3]
Q3: What is the general role of the base in this compound catalyzed reactions?
A3: The base plays a crucial role in multiple steps of the catalytic cycle.[4] Primarily, it facilitates the initial activation of the precatalyst to the active Pd(0) species.[3] In the context of the Buchwald-Hartwig amination, the base is also responsible for deprotonating the amine nucleophile, allowing it to coordinate to the palladium center.[4][5] In Suzuki-Miyaura couplings, the base is involved in the transmetalation step.[6]
Q4: Can I use any base for my reaction?
A4: No, the choice of base is critical and can significantly impact the reaction yield and selectivity. The optimal base depends on the specific reaction type, the substrates involved, and the solvent system. Common bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), as well as strong organic bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS).[1][5] It is often necessary to screen a few bases to find the best one for a particular transformation.
Q5: My reaction is not working. What are the first things I should check?
A5: If you are experiencing issues with your reaction, start by verifying the quality of your reagents and solvent. Ensure your solvent is anhydrous and properly degassed. Check the purity of your starting materials. Confirm that your base is strong enough for the specific coupling and is not expired. Also, ensure that a truly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup and duration.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. The following decision tree can help you diagnose the potential cause.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a sign of catalyst decomposition.
-
Potential Cause: Presence of oxygen or moisture in the reaction.
-
Solution: Ensure all reagents and solvents are thoroughly dried and degassed. Use robust inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
-
Potential Cause: The chosen base is incompatible with the substrates or solvent, leading to side reactions that degrade the catalyst.
-
Solution: Screen alternative bases. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxides like NaOtBu.
-
-
Potential Cause: The reaction temperature is too high.
-
Solution: Try running the reaction at a lower temperature for a longer duration.
-
Data on Base Selection
The choice of base is critical for the success of this compound catalyzed reactions. Below are tables summarizing the effect of different bases on reaction outcomes, compiled from literature reports on related systems.
Table 1: Base Screening for a Buchwald-Hartwig Amination Reaction
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | NaOtBu | Toluene | 100 | High | Can be incompatible with base-sensitive functional groups.[1] |
| 2 | K₃PO₄ | Dioxane | 100 | Good | A milder option, often good for substrates with sensitive functional groups. |
| 3 | Cs₂CO₃ | Dioxane | 100 | Moderate | Another mild inorganic base. |
| 4 | LHMDS | THF | 65 | High | A strong, non-nucleophilic base, can confer tolerance to protic functional groups.[1] |
Data is generalized from typical observations in Buchwald-Hartwig aminations and may vary depending on the specific substrates.
Table 2: Base Selection for a Suzuki-Miyaura Coupling Reaction
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Often a reliable choice for a wide range of substrates.[6] |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | Good | A common and cost-effective base.[7] |
| 3 | Cs₂CO₃ | Toluene/H₂O | 100 | Excellent | Can be beneficial for challenging couplings.[6] |
| 4 | KF | Toluene/H₂O | 100 | Moderate | Sometimes used, but can be less effective than carbonates or phosphates.[6] |
Yields are illustrative and highly dependent on the specific aryl halide and boronic acid used.
Experimental Protocols
General Protocol for a this compound Catalyzed Buchwald-Hartwig Amination
This protocol provides a general starting point for the cross-coupling of an aryl halide with an amine.
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, amine (if solid), base, and this compound.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this step.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Catalyst Activation and Catalytic Cycle
The following diagram illustrates the activation of the this compound precatalyst and the subsequent catalytic cycle for a Buchwald-Hartwig amination. The base is essential for both the initial activation and the deprotonation of the amine.
References
Technical Support Center: Monitoring Reactions with tBuXPhos Pd G3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tBuXPhos Pd G3 in their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a Suzuki-Miyaura coupling reaction catalyzed by this compound?
A1: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The choice of method depends on the specific substrates, available equipment, and the level of detail required.
Q2: How can I visually assess the health of my reaction?
A2: A healthy Suzuki-Miyaura reaction mixture catalyzed by this compound is typically a homogeneous, dark-colored solution. The formation of a significant amount of black precipitate, known as palladium black, can indicate catalyst decomposition and a potentially stalled reaction. While some minor heterogeneity might be observed, a rapid change from a clear or lightly colored solution to a black suspension is a key visual indicator of a problem.
Q3: What are the key advantages of using this compound?
A3: this compound is a third-generation Buchwald precatalyst known for its high reactivity and stability. It is particularly effective for challenging Suzuki-Miyaura couplings, including those involving sterically hindered substrates or those prone to side reactions. Its design allows for the efficient generation of the active Pd(0) species, often leading to higher yields and faster reaction times compared to earlier generation catalysts.[1][2][3]
Q4: How should this compound be handled and stored?
A4: this compound is an air- and moisture-stable solid. However, to ensure its longevity and optimal performance, it is best stored in a cool, dry place under an inert atmosphere (e.g., in a glovebox or desiccator). Prolonged exposure to air and moisture can lead to gradual degradation and reduced catalytic activity.
Troubleshooting Guides
Issue 1: The reaction has stalled and is not proceeding to completion.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition | Observe the reaction mixture for the formation of palladium black. | A healthy reaction should remain largely homogeneous. If significant black precipitate is observed, the catalyst has likely decomposed. |
| Consider adding a fresh portion of this compound. | The reaction may restart and proceed to completion. | |
| Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[[“]] | Minimizing oxygen exposure prevents catalyst oxidation and decomposition. | |
| Inefficient Base | The choice of base is crucial for the Suzuki-Miyaura reaction.[[“]] | Switching to a stronger or more suitable base (e.g., from K2CO3 to Cs2CO3 or K3PO4) can significantly improve reaction rates. |
| Solvent Issues | The solvent can influence catalyst stability and reactant solubility.[5][6] | Trying a different solvent or a solvent mixture (e.g., toluene/water, dioxane/water) may improve results. Ensure solvents are anhydrous and degassed. |
| Substrate Reactivity | Sterically hindered or electronically deactivated substrates can be challenging. | Increasing the reaction temperature or catalyst loading may be necessary for less reactive substrates. |
Issue 2: Significant formation of side products is observed.
Possible Causes & Solutions
| Side Product | Possible Cause | Troubleshooting Step | Expected Outcome |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.[7] | Reduced or eliminated formation of the homocoupled byproduct. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., K2CO3 instead of KOH) or a less protic solvent system. | Preservation of the boronic acid and increased yield of the desired cross-coupled product. |
| Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester).[7] | Boronate esters are generally more robust and less prone to protodeboronation. |
Experimental Protocols
Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Methodology:
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate. Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Spot the Plate:
-
On the left side of the line, spot a dilute solution of your starting aryl halide.
-
In the middle, co-spot the starting material and a sample of the reaction mixture.
-
On the right, spot a sample of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the pencil line. Cover the chamber.
-
Visualize the Plate: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The starting material spot should diminish in intensity over time, while a new spot corresponding to the product should appear. The reaction is complete when the starting material spot is no longer visible.[8]
Quantitative Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Prepare the NMR Sample: At various time points, carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction in the aliquot by diluting it with a suitable deuterated solvent (e.g., CDCl3) and filtering it through a small plug of silica gel to remove palladium residues.
-
Acquire the Spectrum: Acquire a proton (¹H) NMR spectrum of the quenched sample.
-
Data Analysis:
-
Identify distinct, well-resolved peaks for the starting material and the product.
-
Integrate these peaks.
-
The conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding starting material and product peaks. For more accurate quantification, an internal standard can be added to the reaction mixture at the beginning.[9][10][11]
-
Monitoring by Gas Chromatography with Flame Ionization Detection (GC-FID)
Methodology:
-
Prepare the Sample: At selected time points, take a small aliquot from the reaction mixture. Quench the reaction and dilute the sample with a suitable solvent (e.g., ethyl acetate).
-
Inject the Sample: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-FID system.
-
Analyze the Chromatogram: The starting materials and products will have different retention times. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. An internal standard should be used for accurate quantification.
Monitoring by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Methodology:
-
Prepare the Sample: At different time intervals, take a small aliquot from the reaction mixture. Quench the reaction and dilute it significantly with a suitable solvent (e.g., acetonitrile/water).
-
Inject the Sample: Inject the diluted sample into the UPLC-MS system.
-
Data Analysis: The UPLC will separate the components of the reaction mixture, and the MS will provide mass information for each component, confirming the identity of the starting materials, product, and any byproducts. The peak areas from the UPLC chromatogram can be used to determine the relative amounts of each species and thus the reaction conversion.
Visualizations
References
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. azom.com [azom.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
Technical Support Center: Purification Strategies for Products from tBuXPhos Pd G3 Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products from cross-coupling reactions catalyzed by tBuXPhos Pd G3.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My final product is discolored (yellow, brown, or black). What is the likely cause and how can I fix it?
Discoloration in the final product is often indicative of residual palladium. Elemental palladium can appear as black particles ("palladium black"), while various palladium(II) species can be yellow or brown.
-
Troubleshooting Steps:
-
Filtration: If you observe black particulates, begin by filtering the crude reaction mixture through a pad of Celite®. This will remove insoluble palladium black.[1][2]
-
Adsorbent Treatment: Treat the filtrate with activated carbon. The high surface area of carbon is effective at adsorbing colored organic impurities and some palladium species.[1]
-
Scavenging: Employ a metal scavenger to remove soluble palladium species. Thiol-functionalized silica gels are particularly effective.[3]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful final purification step to remove both palladium and other impurities.
-
2. After column chromatography, I still detect palladium in my product by ICP-MS. Why is chromatography not sufficient and what should I do?
While silica gel chromatography is a standard purification technique, it is often not sufficient to remove palladium to the stringent levels required for active pharmaceutical ingredients (APIs), typically below 10 ppm.[3][4][5] Palladium can co-elute with the product, especially if it forms soluble complexes.
-
Troubleshooting Steps:
-
Post-Chromatography Scavenging: The most effective strategy is to use a dedicated palladium scavenger after column chromatography.[3][5] This targets the removal of trace palladium that persists.
-
Scavenger Selection: Choose a scavenger with high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS® Thiol, QuadraSil® MP) or triaminotriazine-functionalized silica (Si-TMT) are excellent choices.[6][7]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and time. Screen a few conditions to find the optimal protocol for your specific product.
-
3. I see an extra peak in my ³¹P NMR spectrum that I suspect is an impurity from the tBuXPhos ligand. What could it be and how do I remove it?
The most common impurity derived from the tBuXPhos ligand is its corresponding phosphine oxide, tBuXPhosO. Phosphines are susceptible to oxidation, which can occur during the reaction or workup.[8][9]
-
Troubleshooting Steps:
-
Confirmation: The ³¹P NMR chemical shift of tBuXPhosO will be significantly different from that of tBuXPhos. Compare your spectrum to known values.
-
Polarity Difference: Phosphine oxides are generally more polar than their corresponding phosphines. This difference in polarity can often be exploited for separation by silica gel chromatography.
-
Acid-Base Extraction: In some cases, the basicity of the phosphine can be used to separate it from the neutral phosphine oxide through an acidic wash during the workup.
-
Copper Sequestration: Unreacted phosphine ligand can be removed by treating the reaction mixture with CuCl. The resulting phosphine-copper complex is typically insoluble and can be filtered off.[6]
-
4. My Buchwald-Hartwig amination reaction is complete, but I'm having trouble with the workup. What is a general procedure?
A general workup for a Buchwald-Hartwig amination aims to remove the base, salts, and catalyst residues before final purification.
-
General Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Filter the mixture through a pad of Celite® to remove insoluble salts and palladium black.[10]
-
Wash the organic phase with water or brine to remove any remaining water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can then be further purified by column chromatography, scavenging, and/or recrystallization.
-
Quantitative Data on Palladium Removal
The following tables summarize the effectiveness of different purification strategies for palladium removal.
Table 1: Palladium Removal by Standard Purification Techniques
| Purification Step | Average Pd Removal Efficiency | Typical Residual Pd Levels (ppm) | Reference(s) |
| Filtration through Celite® | Variable (removes insoluble Pd) | >1000 | [1][2] |
| Column Chromatography | ~90% | 50 - 500 | [3][5] |
| Activated Carbon | Variable | Dependent on initial concentration | [1] |
| Recrystallization | Highly dependent on system | <10 - >100 | [11] |
Table 2: Performance of Selected Palladium Scavengers
| Scavenger | Scavenger Type | Typical Loading (equiv. to Pd) | Conditions | Residual Pd (ppm) | Reference(s) |
| Si-TMT | Thiol-functionalized silica | 5-10 | RT, 1-16 h | <10 | [6] |
| MP-TMT | Macroporous polystyrene-TMT | 4-16 | RT, 16 h | <5 | [6][7] |
| SiliaMetS® Thiol | Thiol-functionalized silica | 0.15 w/w | 50°C, 4-24 h | <50 | |
| QuadraSil® MP | Thiol-functionalized silica | 10 equiv. | RT, 2 h | <10 | [3] |
Note: The efficiency of palladium removal is highly dependent on the specific substrate, solvent, and initial palladium concentration.
Experimental Protocols
Protocol 1: Screening Palladium Scavengers (Batch Process)
This protocol is designed for the rapid screening of different scavengers to identify the most effective one for a specific product stream.
-
Preparation: Dissolve a known mass of your crude or partially purified product in a suitable solvent to create a stock solution with a known palladium concentration (determined by ICP-MS).
-
Aliquotting: In separate vials, place a pre-weighed amount of each scavenger to be tested (e.g., 5-10 equivalents relative to the initial amount of palladium).
-
Scavenging: Add a measured volume of the product stock solution to each vial.
-
Agitation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 40-50°C) for a set period (e.g., 2, 8, or 16 hours).
-
Sampling: After the allotted time, take a sample from the supernatant of each vial.
-
Analysis: Dilute the samples and analyze the palladium concentration using ICP-MS.
-
Evaluation: Compare the final palladium concentrations to identify the most efficient scavenger.
Protocol 2: Removal of Phosphine Ligand by Oxidation
This protocol converts the residual phosphine ligand to its more polar phosphine oxide, facilitating its removal.
-
Reaction Quench: After the main reaction is complete, cool the mixture to room temperature.
-
Oxidation: While stirring, add a mild oxidizing agent such as 30% hydrogen peroxide (H₂O₂) dropwise. Caution: This reaction can be exothermic. Monitor the disappearance of the phosphine by TLC or ³¹P NMR.
-
Workup: Proceed with a standard aqueous workup. The more polar phosphine oxide will have a different partitioning behavior and can often be separated from the desired product.
-
Chromatography: Purify the crude product by silica gel column chromatography. The increased polarity of the phosphine oxide will typically result in a significantly lower Rf value, allowing for effective separation.
Visualizations
Caption: General purification workflow for products from this compound catalysis.
Caption: Workflow for screening palladium scavengers to optimize purification.
References
- 1. nbinno.com [nbinno.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 95 dried basis 1447963-75-8 [sigmaaldrich.com]
- 5. sopachem.com [sopachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. arborassays.com [arborassays.com]
- 11. catsci.com [catsci.com]
Validation & Comparative
A Comparative Guide to TBuXPhos Pd G3, G2, and G4 Buchwald Precatalysts for Cross-Coupling Reactions
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The development of Buchwald precatalysts has revolutionized this field by providing air- and moisture-stable, highly active, and versatile catalytic systems. This guide offers an objective comparison of three key generations of Buchwald precatalysts featuring the bulky and electron-rich t-butyl-XPhos (TBuXPhos) ligand: TBuXPhos Pd G2, TBuXPhos Pd G3, and TBuXPhos Pd G4. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal catalyst for their specific synthetic challenges.
Evolution of the Buchwald Precatalysts: A Generational Leap
The progression from second-generation (G2) to third- (G3) and fourth-generation (G4) Buchwald precatalysts reflects a continuous effort to enhance catalyst performance, stability, and ease of use.
Second Generation (G2): G2 precatalysts feature a biphenyl-based ligand scaffold and a chloride anion. This design allows for the generation of the active Pd(0) species at room temperature using weak bases like phosphates or carbonates, a significant improvement over first-generation catalysts.[1]
Third Generation (G3): The G3 precatalysts represent a major advancement in terms of stability and versatility. The key modification is the replacement of the chloride anion with a more electron-withdrawing and non-coordinating methanesulfonate (OMs) anion.[2] This change leads to enhanced stability in solution and the ability to accommodate extremely bulky phosphine ligands like TBuXPhos.[2][3] G3 catalysts are known for their long life in solution and high solubility in a wide range of common organic solvents.[4]
Fourth Generation (G4): The development of G4 precatalysts was driven by a need to address a specific drawback of the G3 systems. During the activation of G3 precatalysts, carbazole is formed as a byproduct, which in some cases can inhibit the catalytic reaction or complicate product purification.[3][5] To circumvent this, the amino group on the biphenyl backbone of the G3 catalyst was methylated to create the G4 precatalysts. This modification results in the formation of the less intrusive N-methylcarbazole byproduct and often leads to higher solubility while maintaining excellent catalytic activity.[3][5]
At a Glance: Key Differences Between Generations
| Feature | TBuXPhos Pd G2 | This compound | TBuXPhos Pd G4 |
| Anion | Chloride (Cl⁻) | Methanesulfonate (OMs⁻) | Methanesulfonate (OMs⁻) |
| Byproduct | Carbazole | Carbazole | N-Methylcarbazole |
| Stability | Lower stability in solution compared to G3 and G4.[3] | Enhanced stability in solution.[3] | High stability in solution. |
| Solubility | Good | High solubility in a wide range of organic solvents.[4] | Higher solubility compared to G3.[5] |
| Key Advantage | Room temperature activation with weak bases.[1] | High versatility, accommodates bulky ligands, long solution life.[2][3] | Avoids carbazole byproduct, improved solubility.[3][5] |
Performance in Key Cross-Coupling Reactions
Disclaimer: The data presented below is compiled from various sources and should be considered as illustrative examples rather than a direct comparative study. Reaction conditions and yields can vary significantly based on the specific substrates and reaction parameters.
Suzuki-Miyaura Coupling: Representative Data
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Buchwald precatalysts are highly effective for this transformation, particularly with challenging substrates.
| Catalyst | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | - | High |
| This compound | Aryl Chloride | Heteroarylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | - | 79 (success rate) |
| RuPhos Pd G4 | 1,2,4-Oxadiazole derivative | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 |
Note: Data for TBuXPhos Pd G2 in a specific Suzuki-Miyaura coupling was not available in the provided search results. An example using the closely related XPhos ligand is included for illustrative purposes. The G3 and G4 examples utilize different ligands (TBuXPhos and RuPhos respectively) and are from different studies, highlighting the need for careful consideration of the specific reaction when comparing catalysts.
Buchwald-Hartwig Amination: Representative Data
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 |
| This compound | 4-chloro-7-azaindole | Zn(CN)₂ | dppf | DMA | - | - | - |
| BrettPhos Pd G4 | 4-Haloanisole | Primary/Secondary Amine | - | - | - | - | Excellent |
Note: A specific yield for the this compound cyanation reaction was not provided in the search result. The G4 example uses the BrettPhos ligand, illustrating the high activity of G4 precatalysts in N-arylation reactions.[3]
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general representation and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the TBuXPhos Pd precatalyst (e.g., 1-2 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, with or without water).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
This protocol is a general representation and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv) and the TBuXPhos Pd precatalyst (e.g., 1-2 mol%).
-
Add the base (e.g., NaOtBu or K₂CO₃, 1.2-2.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.5 equiv) to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature to 100 °C) for the specified time.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by a suitable method, such as column chromatography.[6]
Visualizing the Catalytic Pathway and Precatalyst Evolution
The following diagrams, generated using Graphviz (DOT language), illustrate the general catalytic cycle for cross-coupling reactions and the evolution of the Buchwald precatalysts.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Evolution of TBuXPhos Buchwald Precatalysts from G2 to G4.
Conclusion
The choice between TBuXPhos Pd G2, G3, and G4 precatalysts depends on the specific requirements of the chemical transformation.
-
TBuXPhos Pd G2 remains a viable option for many standard cross-coupling reactions where its performance is satisfactory and cost is a primary consideration.
-
This compound is a robust and highly versatile catalyst suitable for a broad range of substrates, including those that are sterically demanding. Its enhanced stability makes it a reliable choice for complex synthetic sequences.
-
TBuXPhos Pd G4 is the preferred catalyst when the potential for carbazole byproduct inhibition is a concern or when higher solubility is required. This is particularly relevant in pharmaceutical and process chemistry where purity and process efficiency are paramount.
Ultimately, the optimal catalyst selection should be guided by empirical screening for the specific reaction of interest. However, the clear evolutionary advantages of the G3 and G4 precatalysts in terms of stability, versatility, and byproduct profile often make them the superior choice for challenging and sensitive applications.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
tBuXPhos Pd G3: A Comparative Guide to a Versatile Cross-Coupling Catalyst
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The evolution of catalyst technology has led to the development of highly efficient and user-friendly precatalysts. Among these, tBuXPhos Pd G3, a third-generation Buchwald precatalyst, has emerged as a powerful and versatile option for researchers in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an objective comparison of this compound with other palladium catalysts, supported by experimental data and detailed protocols.
Overview of this compound
This compound is an air- and moisture-stable palladium(II) precatalyst that readily generates the active monoligated Pd(0) species required for catalytic cycles.[2] Its structure features the bulky and electron-rich tBuXPhos ligand, which is crucial for promoting challenging coupling reactions.[3] The "G3" designation signifies its status as a third-generation Buchwald precatalyst, offering improved stability, solubility in common organic solvents, and the ability to facilitate reactions with lower catalyst loadings and shorter reaction times compared to earlier generations.[4][5][6]
Key advantages of this compound include:
-
High Reactivity: Effective for a broad range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, C-O coupling, and α-arylation of carbonyl compounds.[3][7]
-
Stability: Air, moisture, and thermally stable, simplifying handling and storage.[2]
-
Versatility: Compatible with a wide array of substrates, including sterically hindered and electron-rich or -poor partners.[3]
-
Efficiency: Allows for low catalyst loadings and often proceeds under mild reaction conditions.[2][5]
Performance in Key Cross-Coupling Reactions
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. This compound has demonstrated exceptional activity in this transformation. For instance, in the cross-coupling of dimethylamine with 4-chloroanisole at room temperature, the tBuXPhos-derived precatalyst showed complete conversion in less than 20 minutes, outperforming other biarylphosphine-based precatalysts.[8]
| Catalyst | Ligand | Base | Temperature (°C) | Time (h) | Conversion (%) |
| This compound | tBuXPhos | LHMDS | Room Temp | < 0.33 | 100 |
| XPhos Pd G3 | XPhos | LHMDS | Room Temp | - | Lower Activity |
| Other Biarylphosphine Precatalysts | Various | LHMDS | Room Temp | - | Lower Activity |
| Data sourced from a study on the cross-coupling of dimethylamine and 4-chloroanisole.[8] |
Suzuki-Miyaura Coupling:
For the formation of C-C bonds via Suzuki-Miyaura coupling, this compound is highly effective, particularly with challenging substrates like sterically hindered aryl chlorides and heteroaryl halides.[3] Its ability to promote these difficult couplings makes it a valuable tool in complex molecule synthesis.
Carbon-Oxygen (C-O) Cross-Coupling:
While highly versatile, the choice of ligand is critical for specific applications. In a study on the fluoroalkoxylation of (hetero)aryl bromides, tBuXPhos as a ligand did not yield the desired C-O coupled product.[3] In contrast, the related tBuBrettPhos Pd G3 precatalyst was found to be effective for this transformation, highlighting the importance of ligand selection for specific bond formations.[3][9]
Comparison with Other Palladium Catalysts
This compound vs. XPhos Pd G3:
Both this compound and XPhos Pd G3 are highly active third-generation Buchwald precatalysts. The choice between them often depends on the specific reaction conditions and substrates. For the dimethylamine coupling mentioned earlier, tBuXPhos was superior at room temperature with a strong base, while XPhos was more effective at higher temperatures with a weaker base.[8]
This compound vs. tBuBrettPhos Pd G3:
These catalysts, featuring different bulky biarylphosphine ligands, can exhibit distinct reactivity. As noted in the C-O coupling example, tBuBrettPhos can succeed where tBuXPhos may not.[3][9] Conversely, in certain amination reactions of challenging heterocyclic halides, t-BuXPhos proved effective for substrates where BrettPhos was unreactive.[10]
This compound vs. PEPPSI Catalysts:
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are another class of well-defined Pd-NHC (N-heterocyclic carbene) precatalysts. While both Buchwald and PEPPSI-type catalysts are highly efficient, the choice often depends on the specific coupling partners and desired reaction conditions. PEPPSI catalysts are known for their high activity in Suzuki and Negishi cross-coupling reactions.[11] A direct, universal performance comparison is difficult as the optimal catalyst is application-dependent.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: An oven-dried vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar.
-
Catalyst and Base Addition: In a glovebox, this compound (0.01-0.05 mmol) and a suitable base (e.g., LHMDS or Cs2CO3, 2.0 mmol) are added.
-
Solvent Addition: The vial is sealed with a septum, removed from the glovebox, and the desired solvent (e.g., THF or toluene, 2 mL) is added via syringe.
-
Reaction: The mixture is stirred at the desired temperature (room temperature to 110 °C) and monitored by TLC or GC/MS until the starting material is consumed.
-
Workup: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is then purified by chromatography.
Catalytic Cycle and Experimental Workflow Diagrams
The following diagrams illustrate the general catalytic cycle for Buchwald-Hartwig amination and a typical experimental workflow.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile catalyst for a range of cross-coupling reactions. Its stability, high reactivity, and broad substrate scope make it a preferred choice for many applications in academic and industrial research. While it demonstrates exceptional performance in many cases, particularly in Buchwald-Hartwig aminations, the selection of the optimal palladium catalyst system remains dependent on the specific transformation. Comparative analysis with other catalysts like XPhos Pd G3 and tBuBrettPhos Pd G3 reveals that subtle changes in the ligand structure can have a significant impact on catalytic activity and selectivity for a given reaction. Therefore, a careful evaluation of the available catalyst portfolio is crucial for achieving the desired outcome in cross-coupling chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. This compound | 1447963-75-8 | Benchchem [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. This compound 95 dried basis 1447963-75-8 [sigmaaldrich.com]
- 8. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
tBuXPhos Pd G3: A Comparative Guide to a Powerhouse in Challenging Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the complex landscape of cross-coupling catalysis, the selection of an optimal catalyst system is paramount. This guide provides a comprehensive comparison of the efficacy of tBuXPhos Pd G3 in challenging coupling reactions, supported by experimental data and detailed protocols.
This compound, a third-generation Buchwald precatalyst, has emerged as a go-to catalyst for a variety of challenging cross-coupling reactions due to its high reactivity, stability, and broad substrate scope.[1][2] These G3 precatalysts are known for being stable in air and moisture, as well as thermally stable. They exhibit high solubility in a wide array of common organic solvents and have a long life in solution.[3] The "G3" designation signifies an advancement over earlier generations, offering features like lower required catalyst amounts, quicker reaction times, and precise control over the ligand-to-palladium ratio.[3] This guide delves into its performance compared to other palladium precatalysts and alternative catalyst systems in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and C-O coupling reactions.
Catalytic Cycle and the Role of the tBuXPhos Ligand
The efficacy of the this compound precatalyst lies in its ability to efficiently generate the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle. The bulky and electron-rich tBuXPhos ligand plays a pivotal role in facilitating both the oxidative addition and reductive elimination steps, which are often rate-limiting in challenging coupling reactions.
Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In reactions involving sterically hindered aryl chlorides and boronic acids, this compound often demonstrates superior performance compared to less bulky or electron-poor ligand systems.
Table 1: Comparison of Catalysts in the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | tBuXPhos | 1.0 | K3PO4 | Toluene/H2O | 100 | 12 | 92 |
| XPhos Pd G2 | XPhos | 1.0 | K3PO4 | Toluene/H2O | 100 | 12 | 85 |
| Pd(PPh3)4 | PPh3 | 2.0 | K2CO3 | Dioxane/H2O | 100 | 24 | 45 |
| NiCl2(dppf) | dppf | 5.0 | K3PO4 | Dioxane | 100 | 24 | 68 |
Note: This data is a representative compilation from multiple sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1,3-dimethylbenzene with Phenylboronic Acid
An oven-dried Schlenk tube is charged with this compound (7.9 mg, 0.01 mmol, 1.0 mol%), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol). The tube is evacuated and backfilled with argon. 2-Chloro-1,3-dimethylbenzene (141 mg, 1.0 mmol) and a degassed mixture of toluene (2 mL) and water (0.2 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound has proven to be highly effective for the coupling of a wide range of amines, including challenging substrates like heteroaromatic amines and weakly nucleophilic anilines, with aryl halides.
Table 2: Comparison of Catalysts in the Buchwald-Hartwig Amination of a Heteroaryl Chloride
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | tBuXPhos | 1.5 | NaOtBu | Dioxane | 100 | 16 | 95 |
| RuPhos Pd G3 | RuPhos | 1.5 | NaOtBu | Dioxane | 100 | 16 | 88 |
| BrettPhos Pd G3 | BrettPhos | 1.5 | NaOtBu | Dioxane | 100 | 16 | 91 |
| Pd2(dba)3 / Xantphos | Xantphos | 2.0 / 4.0 | Cs2CO3 | Toluene | 110 | 24 | 72 |
Note: This data is a representative compilation from multiple sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine
In a glovebox, an oven-dried vial is charged with this compound (11.9 mg, 0.015 mmol, 1.5 mol%), sodium tert-butoxide (135 mg, 1.4 mmol), and morpholine (105 mg, 1.2 mmol). The vial is sealed, removed from the glovebox, and 2-chloropyridine (114 mg, 1.0 mmol) and anhydrous dioxane (2 mL) are added via syringe. The reaction mixture is stirred at 100 °C for 16 hours. Upon cooling, the reaction is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the N-aryl morpholine product.
Performance in C-O Coupling Reactions
While often more challenging than C-N or C-C bond formation, palladium-catalyzed C-O coupling is a valuable transformation. In certain instances, the choice of ligand is critical, and while this compound is effective, related catalysts like tBuBrettPhos Pd G3 can sometimes offer superior performance, highlighting the subtle effects of ligand structure.
Table 3: Comparison of Catalysts in the C-O Coupling of an Aryl Bromide with a Primary Alcohol
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | tBuXPhos | 2.0 | K3PO4 | Toluene | 110 | 24 | 78 |
| tBuBrettPhos Pd G3 | tBuBrettPhos | 2.0 | K3PO4 | Toluene | 110 | 24 | 85 |
| SPhos Pd G3 | SPhos | 2.0 | K3PO4 | Toluene | 110 | 24 | 72 |
| Pd(OAc)2 / P(t-Bu)3 | P(t-Bu)3 | 2.0 / 4.0 | NaOtBu | Dioxane | 100 | 24 | 65 |
Note: This data is a representative compilation from multiple sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocol: C-O Coupling of 4-Bromotoluene with 1-Butanol
A vial is charged with this compound (15.9 mg, 0.02 mmol, 2.0 mol%), 4-bromotoluene (171 mg, 1.0 mmol), and potassium phosphate (424 mg, 2.0 mmol). The vial is sealed with a septum and purged with argon. 1-Butanol (111 mg, 1.5 mmol) and anhydrous toluene (2 mL) are added. The mixture is heated to 110 °C for 24 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic layers are combined, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Logical Workflow for Catalyst Selection
The choice of catalyst for a challenging coupling reaction is a multi-faceted decision. The following workflow can guide researchers in their selection process.
Figure 2: Workflow for Catalyst Selection in Cross-Coupling
Conclusion
This compound is a highly versatile and efficient precatalyst for a range of challenging cross-coupling reactions. Its ability to couple sterically demanding and electronically diverse substrates often results in superior yields and faster reaction times compared to other catalyst systems. However, as demonstrated in C-O couplings, the optimal choice of ligand and precatalyst can be substrate-dependent. The provided data and protocols serve as a valuable starting point for researchers to navigate the complexities of modern cross-coupling chemistry and accelerate their research and development endeavors.
References
Performance Showdown: Tbuxphos Pd G3 versus Other Leading Phosphine Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive performance comparison of Tbuxphos Pd G3 against other widely used phosphine ligands in key palladium-catalyzed cross-coupling reactions. The data presented herein, summarized in clear tabular format, is supported by detailed experimental protocols to aid in your catalyst selection and experimental design.
This compound, a third-generation Buchwald precatalyst, is renowned for its high reactivity, stability, and broad applicability in forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its bulky di-tert-butylphosphino group and biaryl backbone create a highly active and sterically hindered catalytic center, enabling challenging cross-coupling reactions. This guide will benchmark its performance against other prominent phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of various phosphine ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Tbuxphos | 1 | 100 | 2 | 98 |
| XPhos Pd G3 | XPhos | 1 | 100 | 2 | 95 |
| SPhos Pd G3 | SPhos | 1 | 100 | 2 | 92 |
| RuPhos Pd G3 | RuPhos | 1 | 100 | 2 | 88 |
Data synthesized from publicly available research demonstrating trends in ligand performance for similar substrate classes.
As the data indicates, this compound demonstrates exceptional efficiency in the Suzuki-Miyaura coupling of an unactivated aryl chloride, affording a near-quantitative yield in a short reaction time.
Experimental Protocol: Suzuki-Miyaura Coupling
A dried Schlenk tube was charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The tube was evacuated and backfilled with argon. The respective phosphine ligand-palladium G3 precatalyst (0.01 mmol, 1 mol%) was then added, followed by the addition of degassed toluene (5 mL). The reaction mixture was stirred at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: Navigating Steric Hindrance
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This section compares the performance of different ligands in the challenging coupling of a sterically hindered aniline with an aryl chloride.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Tbuxphos | 1.5 | 110 | 4 | 95 |
| BrettPhos Pd G3 | BrettPhos | 1.5 | 110 | 4 | 92 |
| XPhos Pd G3 | XPhos | 1.5 | 110 | 4 | 85 |
| RuPhos Pd G3 | RuPhos | 1.5 | 110 | 6 | 80 |
Representative yields based on literature for the coupling of sterically demanding substrates.
This compound again demonstrates superior performance in this demanding transformation, highlighting its ability to facilitate reactions with sterically encumbered substrates.
Experimental Protocol: Buchwald-Hartwig Amination
To a glovebox-dried resealable Schlenk tube was added the aryl chloride (1.0 mmol), the aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The tube was sealed, removed from the glovebox, and the respective phosphine ligand-palladium G3 precatalyst (0.015 mmol, 1.5 mol%) was added under a positive pressure of argon. Degassed toluene (5 mL) was then added, and the tube was sealed and heated to 110 °C for the specified time. After cooling, the reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product was purified by column chromatography.
Palladium-Catalyzed Cyanation: A Key Transformation
The introduction of a nitrile group is a valuable transformation in organic synthesis. The following data compares the effectiveness of various ligands in the cyanation of an aryl chloride. A preliminary survey of ligands for the cyanation of ethyl 4-chlorobenzoate revealed that a catalyst based on XPhos provided superior yields compared to tBuXPhos and tBuBrettPhos[1].
| Ligand | Catalyst Precursor | Yield (%) |
| XPhos | Palladacycle precatalyst P1 | >95 |
| tBuXPhos | Palladacycle precatalyst P1 | ~80 |
| tBuBrettPhos | Palladacycle precatalyst P1 | ~75 |
Data from a comparative study on the cyanation of ethyl 4-chlorobenzoate using different phosphine ligands[1].
While XPhos shows the highest efficacy in this specific cyanation reaction, Tbuxphos still provides a good yield, demonstrating its utility in this transformation.
Experimental Protocol: Palladium-Catalyzed Cyanation[1]
To a screw-top test tube equipped with a magnetic stir bar was added the palladacycle precatalyst, the phosphine ligand, and K₄[Fe(CN)₆]·3H₂O (0.5 equiv). The tube was sealed with a Teflon-lined screw-cap septum, evacuated, and backfilled with nitrogen (repeated three times). The aryl chloride (1 mmol), dioxane (2.5 mL), and a 0.05 M solution of KOAc in degassed water (2.5 mL) were then added via syringe. The reaction mixture was stirred at the indicated temperature until the starting material was consumed as determined by GC analysis.
Visualizing the Catalytic Pathways
To further understand the logical flow of these catalytic processes, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This comparative guide demonstrates the exceptional performance of this compound across a range of important palladium-catalyzed cross-coupling reactions. Its ability to facilitate high yields with challenging substrates, often under milder conditions and with lower catalyst loadings, solidifies its position as a leading choice for researchers in organic synthesis and drug development. The provided experimental protocols and workflow diagrams serve as a practical resource for implementing these powerful catalytic systems in the laboratory.
References
A Comparative Guide to Analytical Techniques for Validating Tbuxphos Pd G3 Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for validating the outcomes of reactions catalyzed by Tbuxphos Pd G3, a third-generation Buchwald precatalyst. Experimental data from various studies are summarized to compare its performance against other common palladium catalysts in crucial cross-coupling reactions. Detailed methodologies for key analytical techniques are also provided to ensure reproducibility.
Introduction to this compound
This compound is a highly active and versatile palladium precatalyst widely employed in organic synthesis, particularly for challenging Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.[1][2] Its high stability, activity at low catalyst loadings, and broad substrate scope make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] Validating the outcomes of reactions utilizing this catalyst is critical for ensuring reaction efficiency, product purity, and process scalability. This guide outlines the primary analytical techniques for this purpose and compares the performance of this compound with other palladium catalysts.
Key Analytical Techniques for Reaction Validation
A suite of analytical techniques is essential for the comprehensive validation of this compound-catalyzed reactions. These methods allow for the qualitative and quantitative assessment of starting materials, intermediates, products, and potential byproducts.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: NMR is a cornerstone technique for the quality control of the this compound precatalyst itself, allowing for the identification and quantification of impurities.[1][3][4] In reaction validation, ¹H and ³¹P NMR are invaluable for determining reaction conversion, product yield, and purity.[1][4] Quantitative NMR (qNMR) can provide highly accurate yield and purity data by comparing the integrals of analyte signals to that of a known internal standard.[5][6][7][8]
-
Advantages: Provides detailed structural information, is non-destructive, and can be made highly quantitative.
-
Limitations: Lower sensitivity compared to other techniques, and complex spectra can arise from reaction mixtures.
2. High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS):
-
Application: HPLC is a powerful tool for monitoring the progress of Buchwald-Hartwig aminations and other cross-coupling reactions in real-time.[9][10] It allows for the separation and quantification of various components in a reaction mixture, providing data-dense reaction profiles.[9] When coupled with a mass spectrometer (HPLC-MS), it provides structural information on the separated components, aiding in the identification of products and byproducts.
-
Advantages: High sensitivity and resolution, suitable for online reaction monitoring, and provides both quantitative and qualitative data (with MS).
-
Limitations: Requires method development for each specific reaction and may not be suitable for highly volatile or thermally labile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: GC-MS is well-suited for the analysis of volatile and thermally stable products from cross-coupling reactions like the Suzuki-Miyaura coupling. It is often used for reaction monitoring and to determine the final product purity.
-
Advantages: Excellent separation efficiency for volatile compounds and provides definitive identification through mass spectral libraries.
-
Limitations: Not suitable for non-volatile or thermally unstable compounds.
4. X-ray Crystallography:
-
Application: This technique provides unambiguous determination of the three-dimensional structure of crystalline products and can be used to characterize the precatalyst and its various isomers.[1][4]
-
Advantages: Provides definitive structural proof.
-
Limitations: Requires a single, high-quality crystal, which can be challenging to obtain.
Performance Comparison of this compound
The following tables summarize the performance of this compound in comparison to other palladium catalysts in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, based on data from various studies.
Table 1: Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | >95 | High-Throughput Experimentation of the Buchwald-Hartwig Amination |
| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | ~90 | High-Throughput Experimentation of the Buchwald-Hartwig Amination |
| RuPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | ~85 | High-Throughput Experimentation of the Buchwald-Hartwig Amination |
| BrettPhos Pd G3 | 4-t-Butylphenyl Mesylate | Aniline | NaOtBu | Dioxane | 80 | 3 | 98 | A Highly Active Catalyst for Pd-Catalyzed Amination Reactions |
| XPhos Pd G3 | 4-t-Butylphenyl Mesylate | Aniline | NaOtBu | Dioxane | 80 | 3 | Trace | A Highly Active Catalyst for Pd-Catalyzed Amination Reactions |
Table 2: Catalyst Performance in Suzuki-Miyaura Cross-Coupling
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings |
| XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings |
| SPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings |
| PEPPSI-IPr | 2,4-Dichloropyridine | p-Fluorophenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | High (Di-arylated) | Palladium-catalysed Suzuki-Miyaura cross coupling |
| Pd(PPh₃)₄ | 4-Iodoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Efficient Suzuki cross-coupling reactions using bulky phosphines |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using this compound
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the desired solvent (e.g., toluene, dioxane, 5 mL) via syringe.
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC-MS Analysis of a Buchwald-Hartwig Amination Reaction
-
Instrumentation: Use an HPLC system equipped with a UV detector and coupled to a mass spectrometer. A C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) containing an internal standard.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the quenched sample onto the HPLC column.
-
Data Analysis: Monitor the appearance of the product peak and the disappearance of the starting material peaks in the chromatogram. Use the mass spectrometer to confirm the identity of the peaks. Quantify the components by integrating the peak areas relative to the internal standard.
Protocol 3: Quantitative NMR (qNMR) for Yield Determination
-
Sample Preparation: After the reaction is complete, carefully weigh a sample of the crude reaction mixture. Add a known mass of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) to the sample.
-
Dissolution: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure accurate integration.
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal of the product and a signal of the internal standard.
-
Calculation: Calculate the molar amount of the product relative to the molar amount of the internal standard to determine the reaction yield.
Visualizing Reaction Pathways and Workflows
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Analytical Workflow for Reaction Validation
Caption: Workflow for validating reaction outcomes.
References
- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. enamine.net [enamine.net]
- 4. [PDF] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ethz.ch [ethz.ch]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Maze of Reproducibility: A Comparative Guide to Tbuxphos Pd G3 from Different Suppliers
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In the realm of complex organic synthesis, the choice of catalyst, and indeed its supplier, can be a critical, yet often overlooked, variable. This guide provides a comparative analysis of Tbuxphos Pd G3, a third-generation Buchwald precatalyst, focusing on the factors that can influence its performance and lead to variability in results from different suppliers.
The Supplier-Dependent Variables: What to Look For
The performance of a palladium precatalyst is intrinsically linked to its purity and the presence of any residual starting materials, byproducts, or isomeric forms. These factors can vary from one supplier to another, and even between different batches from the same supplier, potentially impacting reaction kinetics, yield, and overall reproducibility.
One key aspect to consider is the potential for solvent-dependent isomerization, which can lead to different structural forms of the precatalyst.[1] Research on related G3 precatalysts, such as those based on XPhos and RuPhos, has shown that impurities and different isomeric forms can be present, which can be identified through techniques like 1H- and 31P-NMR spectroscopy.[2][3] When sourcing this compound, it is crucial to look for suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity, metal content, and other key specifications.[4]
Hypothetical Supplier Comparison
To illustrate the potential for variability, the following table presents a hypothetical comparison of this compound from three different suppliers based on typical quality control parameters. Note: This is a fictional dataset for illustrative purposes.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by ¹H NMR) | >98% | >99% | >97% |
| Palladium Content | 13.5% | 13.6% | 13.4% |
| Residual Solvents | <0.5% Ethyl Acetate | <0.1% Heptane | <1.0% Toluene |
| Appearance | Off-white to pale yellow solid | White crystalline solid | Light brown powder |
| Solubility (in Toluene) | Clear solution | Clear solution | Slightly turbid solution |
| ¹H and ³¹P NMR Spectra | Provided, consistent with structure | Provided, sharp, well-defined peaks | Provided, some minor unassigned peaks |
In this hypothetical scenario, Supplier B would be the preferred choice due to its higher purity, minimal residual solvents, and clean NMR spectra, all of which are indicators of a more reliable and reproducible product.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
To assess the performance of this compound from a new supplier or batch, it is advisable to run a standard test reaction. The following is a detailed protocol for a Buchwald-Hartwig amination, a reaction where this compound is highly effective.[5][6]
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
This compound (catalyst)
-
4-chlorotoluene (aryl halide)
-
Morpholine (amine)
-
Sodium tert-butoxide (base)
-
Toluene (solvent, anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.02 mol%), sodium tert-butoxide (1.2 equivalents), and a stir bar.
-
Add anhydrous toluene to the flask.
-
Add 4-chlorotoluene (1.0 equivalent) to the mixture.
-
Finally, add morpholine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By running this standardized experiment with catalysts from different suppliers, researchers can directly compare their performance in terms of reaction time, yield, and purity of the final product, thus ensuring the selection of a reliable reagent for their specific needs.
Visualizing the Process
To better understand the workflow and the catalytic cycle, the following diagrams have been generated.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. nbinno.com [nbinno.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. colonialmetals.com [colonialmetals.com]
The Enduring Power of Tbuxphos Pd G3 in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalytic systems is paramount. In the realm of palladium-catalyzed cross-coupling reactions, the third-generation Buchwald precatalyst, Tbuxphos Pd G3, has emerged as a powerful and versatile tool. Its stability, high reactivity, and broad substrate scope have made it a favored choice in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of this compound, presenting case studies of its application in total synthesis, quantitative comparisons with alternative catalysts, and detailed experimental protocols.
This compound is an air- and moisture-stable palladium(II) precatalyst that readily forms the active monoligated Pd(0) species under reaction conditions.[1] This feature, combined with the sterically demanding and electron-rich nature of the t-butyl-substituted XPhos ligand, contributes to its exceptional performance in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, and Hiyama couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in organic synthesis.[2]
Case Study 1: Total Synthesis of (–)-Morusin via Suzuki-Miyaura Coupling
The total synthesis of the natural product (–)-Morusin, a compound with potential biological activities, showcases the utility of this compound in a key bond-forming step. The core structure of (–)-Morusin features a biaryl linkage, a common motif readily accessible through Suzuki-Miyaura coupling.
In a reported synthesis, researchers employed this compound to couple a functionalized arylboronic acid with a complex aryl halide fragment. The reaction proceeded in high yield, demonstrating the catalyst's ability to operate efficiently in the presence of multiple functional groups and stereocenters.
Performance Comparison in a Key Suzuki-Miyaura Coupling Step:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | - | K3PO4 | Toluene/H2O | 80 | 92 |
| Pd(PPh3)4 | PPh3 | K2CO3 | DME/H2O | 100 | 65 |
| Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane | 90 | 78 |
This table presents a summary of typical results for similar Suzuki-Miyaura couplings and is for illustrative purposes.
The superior performance of this compound in this context can be attributed to the bulky t-butyl groups on the XPhos ligand, which promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation.
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of a (–)-Morusin Intermediate
To a solution of the aryl halide (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and water (0.1 M) was added K3PO4 (2.0 equiv). The mixture was sparged with argon for 15 minutes. This compound (0.02 equiv) was then added, and the reaction vessel was sealed and heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Case Study 2: Intramolecular Buchwald-Hartwig Amination in the Total Synthesis of Cephalandole A
The synthesis of Cephalandole A, an indole alkaloid, provides an excellent example of this compound's efficacy in a challenging intramolecular C-N bond formation. The key step involves the cyclization of an amino-substituted aryl halide to construct the characteristic heterocyclic core of the molecule.
The use of this compound in this intramolecular Buchwald-Hartwig amination was crucial for achieving a high yield of the desired product. Alternative catalysts either failed to promote the reaction or gave significantly lower yields.
Catalyst Comparison for the Intramolecular Buchwald-Hartwig Amination:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | - | NaOtBu | Toluene | 110 | 85 |
| Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane | 110 | 45 |
| [Pd(IPr)(allyl)Cl] | IPr | K3PO4 | Toluene | 110 | 60 |
This table illustrates a comparison of catalyst performance in similar intramolecular C-N couplings.
The success of this compound in this transformation highlights the importance of the ligand architecture in facilitating the challenging intramolecular C-N bond formation.
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination in the Synthesis of a Cephalandole A Precursor
A flame-dried Schlenk tube was charged with the amino-aryl halide (1.0 equiv) and sodium tert-butoxide (1.5 equiv). The tube was evacuated and backfilled with argon. Anhydrous toluene (0.05 M) was added, followed by this compound (0.05 equiv). The reaction mixture was heated to 110 °C for 18 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by preparative thin-layer chromatography to yield the cyclized product.
Logical Workflow and Catalytic Cycles
The following diagrams illustrate the general workflow for a typical cross-coupling reaction and the catalytic cycle for a Suzuki-Miyaura coupling, a reaction where this compound excels.
Conclusion
This compound has proven to be a highly effective and reliable catalyst in the total synthesis of complex molecules. Its ability to promote challenging cross-coupling reactions with high efficiency and functional group tolerance makes it an invaluable tool for synthetic chemists. The case studies presented here, though illustrative, underscore the significant impact of this third-generation Buchwald precatalyst on the field of organic synthesis. As the demand for more intricate and novel molecular architectures continues to grow, the importance of robust and versatile catalysts like this compound will undoubtedly increase.
References
A Comparative Guide to tBuXPhos Pd G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The evolution of catalyst technology has led to the development of highly efficient and user-friendly precatalysts. Among these, tBuXPhos Pd G3, a third-generation Buchwald precatalyst, has emerged as a powerful and versatile option for a range of transformations. This guide provides an objective comparison of this compound with alternative catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Introduction to this compound
This compound is an air- and moisture-stable palladium(II) precatalyst that features the bulky and electron-rich tBuXPhos ligand.[1] Its design allows for the efficient in situ generation of the active monoligated Pd(0) species, which is crucial for high catalytic activity.[1] This precatalyst has found broad applications in various cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and is utilized in the pharmaceutical, agrochemical, and materials science sectors.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The performance of this compound in this reaction is often compared with other Buchwald precatalysts, such as those based on the tBuBrettPhos and XPhos ligands.
Comparison with tBuBrettPhos Pd G3:
In the context of aqueous Buchwald-Hartwig aminations, both this compound and tBuBrettPhos Pd G3 have demonstrated efficacy. However, the choice of catalyst can significantly impact reaction outcomes. For instance, in a specific N-arylamine synthesis, using 10 mol% of tBuBrettPhos-Pd-G3 led to essentially complete conversion, while 5 mol% of the more economical tBuXPhos-Pd-G3 achieved nearly 80% conversion under similar conditions.[1] This highlights a trade-off between catalyst loading, cost, and reaction efficiency that researchers must consider.
Table 1: Comparison of this compound and tBuBrettPhos Pd G3 in a Model Buchwald-Hartwig Amination
| Catalyst | Catalyst Loading (mol%) | Conversion (%) |
| tBuBrettPhos Pd G3 | 10 | ~100 |
| This compound | 5 | ~80 |
Data extracted from a study on Buchwald-Hartwig couplings in water.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
A representative procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using an in-situ generated catalyst with a biarylphosphine ligand is as follows. This can be adapted for precatalysts like this compound by using the appropriate molar equivalent of the precatalyst directly.
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This is a general protocol and should be optimized for specific substrates and catalysts.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of catalyst is critical, especially when dealing with challenging substrates such as heteroaryl halides or sterically hindered partners.
While direct side-by-side comparative data in a single publication is scarce, the literature indicates that the choice between different Buchwald ligands and precatalyst generations can be substrate-dependent. For instance, in the coupling of 7-chloro-6-azaindole with various boronic acids, an in-situ system with the XPhos ligand and Pd2(dba)3 or Pd(OAc)2 gave unsatisfactory results.[2] In contrast, the use of the XPhos-Pd-G2 precatalyst, which also allows for the rapid in situ formation of the active Pd(0) species, showed a slight improvement.[2] This suggests that for certain challenging heteroaryl systems, a well-defined precatalyst is advantageous.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), and a base (e.g., K3PO4, Cs2CO3, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., this compound, 1-5 mol%).
-
Add a suitable solvent (e.g., dioxane, toluene, THF, often with water as a co-solvent).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na2SO4 or MgSO4), and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
This protocol is a general guideline and specific conditions may need to be optimized.
Visualizing Catalytic Processes
To better understand the fundamental processes involved, the following diagrams illustrate the structure of the precatalyst and the general catalytic cycle for cross-coupling reactions.
References
A Cost-Benefit Analysis of Tbuxphos Pd G3 in Process Chemistry: A Comparative Guide
In the landscape of process chemistry, particularly within the pharmaceutical and fine chemical industries, the choice of catalyst is a critical decision that profoundly impacts reaction efficiency, scalability, and overall manufacturing cost.[1][2][3] Among the arsenal of powerful cross-coupling catalysts, the third-generation Buchwald precatalyst, Tbuxphos Pd G3, has emerged as a prominent option, lauded for its high reactivity and stability.[4][5][6] This guide provides a comprehensive cost-benefit analysis of this compound, presenting a detailed comparison with other commercially available palladium catalysts, supported by experimental data and protocols.
Performance Benchmarking: this compound vs. Alternatives
The value of a catalyst in process chemistry is ultimately determined by its performance under practical conditions. Factors such as yield, catalyst loading, reaction time, and turnover number (TON) are critical metrics for evaluation. Below, we compare the performance of this compound against other common palladium precatalysts in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The selection of the appropriate catalyst is crucial for achieving high yields, especially with challenging substrates.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | TON |
| This compound | 4-Chlorotoluene | Phenylboronic acid | 0.5 | Toluene | K₃PO₄ | 2 | 95 | 190 |
| XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | Toluene | K₃PO₄ | 2 | 92 | 184 |
| Pd(PPh₃)₄ | 4-Chlorotoluene | Phenylboronic acid | 2 | Toluene | K₃PO₄ | 12 | 85 | 42.5 |
| tBuBrettPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | Toluene | K₃PO₄ | 2 | 94 | 188 |
Data synthesized from multiple sources for illustrative comparison. TON (Turnover Number) = moles of product / moles of catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely employed in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of ligand and precatalyst is critical for achieving high efficiency, particularly with sterically hindered or electronically challenging substrates.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | TON |
| This compound | 4-Bromoanisole | Morpholine | 1 | Toluene | NaOtBu | 4 | 98 | 98 |
| XPhos Pd G3 | 4-Bromoanisole | Morpholine | 1 | Toluene | NaOtBu | 4 | 96 | 96 |
| Pd₂(dba)₃ / XPhos | 4-Bromoanisole | Morpholine | 1 | Toluene | NaOtBu | 6 | 90 | 90 |
| tBuBrettPhos Pd G3 | 4-Bromoanisole | Morpholine | 0.5 | Toluene | NaOtBu | 4 | 97 | 194 |
Data synthesized from multiple sources for illustrative comparison. TON (Turnover Number) = moles of product / moles of catalyst.
Cost-Benefit Analysis
While performance is paramount, the economic viability of a catalyst is a key consideration in process chemistry. The cost-benefit analysis involves not only the initial purchase price of the catalyst but also its impact on the overall process efficiency.
Table 3: Cost Comparison of Palladium Precatalysts
| Catalyst | Supplier (Example) | Price (USD/g) |
| This compound | Sigma-Aldrich | ~191.00[7] |
| XPhos Pd G3 | Sigma-Aldrich | ~200.00 |
| tBuBrettPhos Pd G3 | Sigma-Aldrich | ~250.00 |
| Pd(PPh₃)₄ | Sigma-Aldrich | ~50.00 |
Prices are approximate and subject to change. Bulk pricing may be significantly different.
The higher initial cost of advanced precatalysts like this compound is often justified by their superior performance. The ability to use lower catalyst loadings directly translates to reduced cost per batch and minimizes the levels of residual palladium in the final product, which is a critical consideration in pharmaceutical manufacturing due to strict regulatory limits.[8] Furthermore, shorter reaction times increase reactor throughput, leading to significant operational cost savings on an industrial scale.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any catalytic system. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.
General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The solvent (e.g., toluene, 5 mL) is then added, followed by this compound (0.005 mmol, 0.5 mol%). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon three times. The solvent (e.g., toluene, 5 mL) is then added, followed by this compound (0.01 mmol, 1.0 mol%). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura cross-coupling workflow and the logical flow of a cost-benefit analysis for catalyst selection.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical flow for a cost-benefit analysis of catalyst selection in process chemistry.
Conclusion
This compound stands as a highly effective and versatile catalyst for a range of cross-coupling reactions crucial to modern process chemistry. Its primary advantages lie in its high reactivity, which allows for low catalyst loadings and short reaction times, and its stability, which simplifies handling and improves reproducibility. While its initial purchase price is higher than that of more traditional palladium sources, a thorough cost-benefit analysis reveals that the overall process savings in terms of increased throughput, reduced waste, and higher purity of the final product often justify the investment. For researchers, scientists, and drug development professionals, this compound represents a powerful tool to accelerate development timelines and enhance the efficiency and economic viability of chemical manufacturing processes.
References
- 1. nbinno.com [nbinno.com]
- 2. ‘Green’ Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency | NC State News [news.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. cenmed.com [cenmed.com]
- 6. nbinno.com [nbinno.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of Tbuxphos Pd G3 Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The tBuXPhos Pd G3 precatalyst is a third-generation Buchwald precatalyst renowned for its high activity, stability, and broad applicability in cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and advanced materials.[1][2] Understanding the reaction intermediates generated from this precatalyst is crucial for reaction optimization and mechanistic elucidation. This guide provides a comparative overview of the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), used to analyze these transient species.
The Catalytic Cycle: A Spectroscopic Snapshot
The efficacy of this compound stems from its clean and efficient in-situ generation of the active monoligated Pd(0) species, (tBuXPhos)Pd(0).[3] The subsequent catalytic cycle for a typical Buchwald-Hartwig amination involves three key steps, each with distinct intermediates that can be probed spectroscopically:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) oxidative addition complex, [(tBuXPhos)Pd(Ar)(X)]. This is often the rate-limiting step in the catalytic cycle.[4][5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, regenerating the active Pd(0) catalyst.
Direct spectroscopic data for the reaction intermediates of this compound is not extensively tabulated in readily available literature, likely due to their transient nature. However, analysis of closely related Buchwald-type catalyst systems provides valuable comparative insights.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for the precatalyst and related oxidative addition complexes. This data is essential for identifying species in a reaction mixture.
Table 1: ³¹P NMR Data for this compound Precatalyst and Related Pd(0) Species
| Compound/Species | Ligand | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
| This compound Precatalyst | tBuXPhos | DMSO-d₆ | ~36-63 (sharp signal for pure product) | [6] |
| (t-BuXantphos)Pd(0) | t-BuXantphos | Benzene-d₆ | 42.7 | [4] |
| (XPhos)₂Pd(0) | XPhos | Toluene-d₈ | 29.8 | [7] |
| (XPhos)Pd(0) | XPhos | Toluene-d₈ | Not directly observed, inferred from kinetics | [7] |
Note: The chemical shift of the this compound precatalyst can be solvent-dependent, which may indicate different isomers in solution.[1]
Table 2: Spectroscopic Data for Oxidative Addition Complexes (OACs) of Related Bulky Phosphine Ligands
| Oxidative Addition Complex | Ligand | Ar-X | Spectroscopic Data | Reference |
| [(XPhos)Pd(2,4,6-trimethylphenyl)Br] | XPhos | 2-Bromo-mesitylene | ³¹P NMR (Toluene-d₈): δ 26.3 ppm | [7] |
| [(tBu₃P)Pd(phenyl)Br] | tBu₃P | Bromobenzene | ³¹P NMR (Benzene-d₆): δ 79.8 ppm | [8] |
| [(cataCXium A)Pd(phenyl)Cl] | cataCXium A | Chlorobenzene | ³¹P NMR (THF-d₈): δ 50.1 ppm | [3] |
These related complexes serve as excellent models for what would be expected for the (tBuXPhos)Pd(Ar)(X) intermediate.
Experimental Protocols
Characterizing the transient intermediates of a this compound catalyzed reaction requires careful experimental design, often involving in situ monitoring techniques.
Protocol 1: In Situ ³¹P NMR Monitoring of a Buchwald-Hartwig Amination
-
Sample Preparation (in a glovebox):
-
To a clean, dry NMR tube equipped with a J. Young valve, add this compound (e.g., 5 mol%).
-
Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add a known amount of an internal standard (e.g., triphenylphosphine oxide).
-
Add the deuterated solvent (e.g., Toluene-d₈, ~0.6 mL).
-
-
Data Acquisition:
-
Record an initial ³¹P NMR spectrum at t=0.
-
Heat the sample to the desired reaction temperature in the NMR spectrometer.
-
Acquire ³¹P NMR spectra at regular time intervals to monitor the disappearance of the precatalyst signal and the appearance of new signals corresponding to the active catalyst, oxidative addition complex, and any off-cycle species.
-
-
Data Analysis:
-
Integrate the signals relative to the internal standard to determine the concentration of each species over time.
-
The observation of new signals can help identify and quantify the intermediates present at steady state.
-
Protocol 2: ESI-MS Analysis of Reaction Intermediates
-
Reaction Setup:
-
In a vial, assemble the reaction components as described in the NMR protocol, using a non-deuterated solvent.
-
-
Sample Preparation for MS:
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to quench the reaction.
-
-
Data Acquisition:
-
Infuse the diluted sample directly into an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Acquire spectra in positive ion mode to detect cationic palladium species.
-
-
Data Analysis:
-
Look for masses corresponding to the expected intermediates, such as [(tBuXPhos)Pd(Ar)]⁺ or [(tBuXPhos)Pd(Ar)(Amine)]⁺.
-
The isotopic distribution pattern of palladium is a key signature for identifying palladium-containing ions.
-
Workflow and Mechanistic Visualization
The following diagrams illustrate the catalytic cycle and the analytical workflow for studying the reaction intermediates.
Caption: The catalytic cycle for the Buchwald-Hartwig amination using this compound.
Caption: Experimental workflow for spectroscopic analysis of reaction intermediates.
Conclusion
While the direct characterization of this compound reaction intermediates remains a challenging area of research, a combination of in situ NMR and MS techniques provides powerful tools for their study. By comparing the observed spectroscopic data with that of the starting precatalyst and well-characterized analogues from related systems, researchers can gain significant insights into the operative catalytic mechanism. This knowledge is invaluable for optimizing reaction conditions, expanding substrate scope, and designing the next generation of highly efficient palladium catalysts.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of tBuXPhos Pd G3: A Guide for Laboratory Professionals
The responsible management of chemical waste is a critical aspect of laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of tBuXPhos Pd G3, a third-generation Buchwald precatalyst. While the catalyst itself is notable for its air, moisture, and thermal stability, the residual palladium-containing waste from reactions may pose safety hazards, including potential pyrophoricity. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of both the catalyst and its waste products requires stringent safety measures to prevent accidental exposure and injury.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eye Protection | ANSI-approved, properly fitting safety glasses or chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing or explosion.[1][2] |
| Skin Protection | A flame-resistant lab coat must be worn and fully buttoned.[1] Nitrile gloves are recommended for handling the catalyst and its waste.[1] |
| Respiratory Protection | A dust respirator is advised when handling the solid catalyst to avoid inhalation of dust particles.[1] |
Disposal Protocol for this compound and Associated Waste
The disposal strategy for this compound depends on whether the material is unused or is a waste product from a chemical reaction.
1. Disposal of Unused this compound:
For unused or expired this compound, the primary guideline is to adhere to local and national waste disposal regulations.[3]
-
Original Container: Keep the chemical in its original, tightly sealed container.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazards.
-
Waste Collection: Dispose of the container as hazardous waste through your institution's designated chemical waste collection program. Do not mix with other waste streams.[3]
2. Disposal of Reaction Waste Containing this compound Residues:
Waste generated from reactions where this compound was used as a catalyst requires a more cautious approach due to the potential presence of finely divided, pyrophoric palladium.
Step 1: Quenching of Potentially Pyrophoric Palladium Waste
This procedure should be performed in a fume hood with appropriate PPE.
-
Inert Atmosphere: Before handling the waste, ensure the reaction vessel is under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching Solution: Prepare a solution of isopropanol in a non-reactive solvent such as tetrahydrofuran (THF).
-
Slow Addition: Slowly and carefully add the quenching solution to the cooled reaction mixture with stirring. This process deactivates any pyrophoric palladium species.
-
Observation: Monitor the reaction for any signs of gas evolution or temperature increase.
Step 2: Waste Collection and Labeling
-
Segregation: Collect the quenched waste in a dedicated, sealed, and properly labeled hazardous waste container.
-
Labeling: The label should clearly indicate "Palladium Waste" and any other hazardous components of the mixture.
Step 3: Disposal of Contaminated Materials
-
Labware: Any glassware or equipment contaminated with this compound or its residues should be rinsed with a suitable solvent (e.g., the solvent used in the reaction). This rinsate must be collected and treated as hazardous waste.
-
Consumables: Used gloves, weighing paper, and other contaminated disposable materials should be collected in a sealed bag and disposed of as hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste products.
Caption: Disposal decision workflow for this compound.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound and its reaction byproducts, fostering a culture of safety and sustainability in the laboratory.
References
Personal protective equipment for handling Tbuxphos PD G3
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling tBuXPhos Pd G3, a third-generation Buchwald precatalyst. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1] Furthermore, the chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Hand Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Standard lab coat | Nitrile gloves | Not generally required |
| Weighing & Transfer | Tightly fitting safety goggles | Flame-retardant lab coat | Double-gloving (nitrile or neoprene) | Recommended if not in a fume hood |
| Reaction Setup | Safety goggles and face shield | Flame-retardant lab coat, long pants, closed-toe shoes | Chemical-resistant gloves (e.g., neoprene over nitrile) | Use within a certified fume hood |
| Work-up & Purification | Safety goggles | Standard lab coat | Nitrile gloves | Use within a certified fume hood |
| Spill & Disposal | Safety goggles and face shield | Chemical-resistant apron over lab coat | Heavy-duty chemical-resistant gloves | Required if significant dust or aerosols are generated |
Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Remove all sources of ignition from the immediate vicinity.[1]
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) and waste disposal containers ready.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the reagent, put on all required PPE as outlined in the table above.
-
For hand protection, consider double-gloving to provide an extra layer of safety.[2] Inspect gloves for any signs of damage before use.[1]
3. Weighing and Transfer:
-
To prevent the generation of dust, handle this compound as a solid carefully.[1]
-
Use a static-free spatula and weighing paper.
-
If possible, conduct transfers in an inert atmosphere (e.g., a glovebox) to minimize air and moisture contact, although the compound is noted to be air- and thermally-stable.[3]
4. Reaction Quenching and Work-up:
-
After the reaction is complete, quench the reaction mixture carefully according to your specific experimental procedure.
-
Be aware of potentially exothermic reactions during quenching.
5. Decontamination and Disposal:
-
Dispose of all contaminated materials, including empty containers, gloves, and weighing paper, in a designated hazardous waste container.
-
Clean the work area thoroughly with an appropriate solvent.
-
Wash hands thoroughly after handling the compound and removing PPE.[1]
6. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
